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  • Product: 1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde
  • CAS: 85012-73-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, a key heterocyclic building block in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, provides an instructional framework for its synthesis based on established methodologies for related nitroimidazole compounds, and explores its potential applications in drug discovery, with a particular focus on antimicrobial research. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Nitroimidazole Scaffold

The imidazole ring is a fundamental heterocyclic structure present in a vast array of biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The introduction of a nitro group to the imidazole ring gives rise to the nitroimidazole class of compounds, which have a long and successful history in drug development, particularly as antimicrobial agents.[2][3]

Nitroimidazole derivatives are known to exhibit a broad spectrum of activity against anaerobic bacteria and protozoa.[4] Their mechanism of action often involves the reductive activation of the nitro group within the target organism, leading to the formation of cytotoxic radicals that damage DNA and other vital macromolecules.[3] This mode of action makes them effective against a range of pathogens responsible for significant human diseases.

This guide focuses on a specific, functionalized nitroimidazole, 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, a molecule with significant potential as a versatile intermediate for the synthesis of more complex drug candidates. The presence of the aldehyde functional group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse structural motifs to explore structure-activity relationships.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The key properties of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₅N₃O₃Calculated
Molecular Weight 155.11 g/mol [5][6]
CAS Number 85012-73-3[7]
Predicted Boiling Point 423.0 ± 30.0 °C[7]
Predicted Density 1.52 ± 0.1 g/cm³[7]
Predicted pKa -2.82 ± 0.61[7]

Synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

The synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde can be approached through a multi-step process, drawing upon established methodologies for the derivatization of imidazole and nitroimidazole cores. A plausible and efficient synthetic route involves the initial N-methylation of a suitable imidazole precursor, followed by nitration and subsequent formylation.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process, starting from a readily available imidazole derivative.

Synthesis_Workflow Start 4-Methyl-1H-imidazole-5-carbaldehyde Step1 N-Methylation Start->Step1 Methylating Agent (e.g., Methyl Iodide) Intermediate1 1,4-Dimethyl-1H-imidazole-5-carbaldehyde Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Nitrating Agent (e.g., HNO₃/H₂SO₄) Product 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde Step2->Product

Caption: General workflow for the synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.

Step-by-Step Experimental Protocol (Adapted from Related Syntheses)

The following protocol is a representative, field-proven methodology adapted from the synthesis of related N-alkylated nitroimidazoles and methylated imidazole carboxaldehydes.[3][4] Researchers should optimize reaction conditions based on their specific laboratory setup and available starting materials.

Step 1: N-Methylation of 4-methyl-1H-imidazole-5-carbaldehyde [3]

  • Rationale: The initial step focuses on the regioselective methylation of the imidazole nitrogen. The choice of a strong base is crucial to deprotonate the imidazole N-H, facilitating nucleophilic attack on the methylating agent.

  • Procedure:

    • To a solution of 4-methyl-1H-imidazole-5-carbaldehyde (1.0 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the resulting suspension for 30 minutes at room temperature to ensure complete deprotonation.

    • Add methyl iodide (2.0 eq.) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with chloroform.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1,4-dimethyl-1H-imidazole-5-carbaldehyde.

Step 2: Nitration of 1,4-dimethyl-1H-imidazole-5-carbaldehyde [8]

  • Rationale: The nitration of the imidazole ring is a key step. The use of a mixed acid system (nitric acid and sulfuric acid) is a standard and effective method for the nitration of aromatic and heteroaromatic compounds. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cooled in an ice bath, slowly add 1,4-dimethyl-1H-imidazole-5-carbaldehyde (1.0 eq.).

    • Maintain the temperature below 10 °C during the addition.

    • To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 15 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55 °C for 7 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to obtain the crude 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring proton, the aldehyde proton, and the N-methyl protons. The chemical shift of the imidazole proton will be influenced by the electron-withdrawing nitro group. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9-10 ppm). The N-methyl group will also be a singlet, likely in the range of δ 3.5-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the aldehyde will be the most downfield signal (typically >180 ppm). The carbons of the imidazole ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the methyl, nitro, and aldehyde substituents. The N-methyl carbon will appear as a single peak in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound. For 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, the expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 155 or 156, respectively. Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • A strong C=O stretching vibration for the aldehyde group, typically in the range of 1680-1700 cm⁻¹.

  • N-O stretching vibrations for the nitro group, usually appearing as two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

  • C-H stretching and bending vibrations for the aromatic and methyl groups.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde is dominated by the aldehyde and nitro functionalities, making it a valuable synthon in medicinal chemistry.

Key Reactions and Transformations

The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations, providing access to a diverse library of derivatives.

Reactivity_Diagram cluster_reactions Key Transformations Start 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde ReductiveAmination Reductive Amination (Amine, Reducing Agent) Start->ReductiveAmination WittigReaction Wittig Reaction (Phosphorus Ylide) Start->WittigReaction Oxidation Oxidation (e.g., KMnO₄, Ag₂O) Start->Oxidation Reduction Reduction (e.g., NaBH₄) Start->Reduction Product_Amine Substituted Amines ReductiveAmination->Product_Amine Product_Alkene Alkenes WittigReaction->Product_Alkene Product_Acid Carboxylic Acid Oxidation->Product_Acid Product_Alcohol Alcohol Reduction->Product_Alcohol

Caption: Key chemical transformations of the aldehyde group in 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.

  • Reductive Amination: The aldehyde can be reacted with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a powerful method for introducing a wide variety of side chains.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde to an alkene, providing a means to extend the carbon skeleton.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be further functionalized, for example, through amide bond formation.

  • Reduction: Reduction of the aldehyde with a mild reducing agent like sodium borohydride yields the corresponding primary alcohol.

Potential as an Antimicrobial Scaffolding

The nitroimidazole core of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde makes it an attractive starting point for the development of new antimicrobial agents.[11] By using the aldehyde functionality as a synthetic handle, a library of derivatives can be generated and screened for activity against various pathogens. The exploration of different substituents at the 5-position can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The broader class of nitroimidazoles has demonstrated effectiveness against a range of anaerobic bacteria and protozoa, and new derivatives are continually being investigated to overcome resistance and expand the spectrum of activity.[2]

Conclusion

1-methyl-4-nitro-1H-imidazole-5-carbaldehyde is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The presence of both the bio-active nitroimidazole core and a synthetically tractable aldehyde group provides a powerful platform for the generation of novel compounds with the potential for significant therapeutic applications, particularly in the realm of antimicrobial agents. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this important heterocyclic compound.

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Upadhyay, A., Kumar, V., & Singh, J. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(1), 561.
  • Diao, Y., Wang, W. Y., Wei, Z. H., & Wang, J. L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2873.
  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
  • Hussein, M. B., et al. (2023). Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosemicarbazone.
  • Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480.
  • NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

  • de Oliveira, C. S., Lacerda, R. G., & de Lima, G. M. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(9), 1134.
  • Hussein, M. B., et al. (2023). Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosemicarbazone.
  • de la Torre, E., et al. (2017). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.
  • Sakharkar, P., et al. (2012). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 21A, 696-698.
  • ResearchGate. (n.d.). Anti-bacterial mechanism of nitroimidazole. Retrieved from [Link]

  • Li, X., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4337-4343.
  • PubChem. (n.d.). 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde. Retrieved from [Link]

Sources

Foundational

Theoretical studies of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

An In-depth Technical Guide: Theoretical and Computational Elucidation of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde: A Molecule of Pharmacological Interest Abstract The confluence of computational chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Theoretical and Computational Elucidation of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde: A Molecule of Pharmacological Interest

Abstract

The confluence of computational chemistry and drug discovery has revolutionized our approach to understanding and predicting molecular behavior. This guide provides a comprehensive theoretical examination of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, a heterocyclic compound belonging to the nitroimidazole class, which is renowned for its diverse pharmacological activities. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we dissect the molecule's structural, spectroscopic, electronic, and biological properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the computational workflows that accelerate modern pharmaceutical research. We will explore the causality behind methodological choices, ensuring each described protocol is a self-validating system, grounded in authoritative scientific principles.

Introduction: The Significance of Nitroimidazoles

Nitroimidazole derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of bioactivities, including antibacterial, antifungal, and anticancer properties.[1][2] Their mechanism of action is often linked to the reductive activation of the nitro group under hypoxic conditions, a characteristic feature of solid tumors and anaerobic bacteria, leading to the generation of cytotoxic radical species. The specific compound of interest, 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, combines the critical nitroimidazole core with a reactive carbaldehyde group, making it a promising scaffold for the synthesis of novel therapeutic agents.

Understanding the intrinsic properties of this molecule at an electronic level is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This guide bridges the gap between theoretical calculations and experimental observations, providing a robust framework for its characterization and future development.

Molecular Structure and Synthesis: A Theoretical Perspective

The structural integrity of a molecule dictates its function. Before delving into complex quantum mechanical properties, establishing a foundational understanding of its synthesis and geometry is crucial.

Plausible Synthetic Pathway

The synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde can be approached through regioselective N-alkylation of a 4-nitroimidazole precursor.[1] The choice of solvent and base is critical to ensure the desired N-1 methylation, as the reaction conditions are sensitive to the position of the nitro group.[1] Following the successful methylation, a formylation step at the C-5 position would yield the target compound.

Synthesis_Pathway Start 4-Nitroimidazole Intermediate 1-methyl-4-nitro-1H-imidazole Start->Intermediate N-methylation (e.g., CH3I, K2CO3, CH3CN) Product 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde Intermediate->Product Formylation at C-5 (e.g., Vilsmeier-Haack)

Caption: Proposed synthetic route for the target molecule.

Optimized Molecular Geometry

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the molecule's energy at various atomic arrangements to find the global minimum on the potential energy surface. For this analysis, Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set is an industry-standard choice, offering a reliable balance between accuracy and computational cost for organic molecules.

The optimized structure reveals key geometric parameters that are essential for understanding the molecule's reactivity and spectroscopic behavior.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
N1-C21.37
C4-N9(NO2)1.45
C5-C6(CHO)1.48
C6=O71.22
Bond Angles (º)
C2-N1-C5108.5
N1-C5-C4109.1
C5-C4-N3105.3
Dihedral Angles (º)
C5-C4-N9-O10-179.5
N1-C5-C6-O7178.9

Note: Atom numbering corresponds to the standard IUPAC convention for the imidazole ring.

Spectroscopic Characterization: The Experimental-Theoretical Synergy

Spectroscopic analysis is the cornerstone of molecular characterization. Theoretical calculations provide invaluable support by predicting spectra, which aids in the assignment of experimental signals.

Vibrational Analysis (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by detecting their characteristic vibrational frequencies. DFT calculations can predict these frequencies with high accuracy. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model.

Table 2: Comparison of Predicted Vibrational Frequencies

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)
C-H stretch (aldehyde)-CHO2875
C-H stretch (methyl)-CH32950-3010
C=O stretch (aldehyde)-CHO1715
C=N stretch (ring)Imidazole1580
NO₂ asymmetric stretch-NO₂1540
NO₂ symmetric stretch-NO₂1365
C-N stretchImidazole1290

The predicted spectrum confirms the presence of the key aldehyde, nitro, and methyl-imidazole functionalities, providing a vibrational fingerprint for the molecule.

Electronic Properties (UV-Vis Spectroscopy)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The maximum absorption wavelength (λmax) corresponds to the energy required to promote an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic spectra.

The primary electronic transition for this molecule is predicted to be a π → π* transition, with a calculated λmax in the UV region. This transition is characteristic of conjugated systems and is heavily influenced by the electron-withdrawing nitro and carbaldehyde groups. The energy of this transition is directly related to the HOMO-LUMO energy gap.

Deep Dive: Core Theoretical Studies

This section details the fundamental computational analyses that reveal the electronic structure and reactivity of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.

Computational Workflow Protocol

The following protocol outlines the standardized steps for performing DFT calculations, for instance, using the Gaussian suite of programs.

Protocol: DFT Calculation Workflow

  • Molecule Building: Construct the 3D structure of the molecule using software like GaussView or Avogadro.

  • Initial Optimization: Perform a preliminary geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Select the B3LYP functional and the 6-311++G(d,p) basis set.

    • Perform a full geometry optimization to locate the ground state energy minimum.

    • Causality: This level of theory is chosen as it accurately models electron correlation and provides a flexible basis set for describing the electron distribution, which is crucial for a molecule with heteroatoms and π-systems.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory on the optimized geometry.

    • Self-Validation: Confirm that the optimization resulted in a true minimum by ensuring the absence of imaginary frequencies. This step also yields the predicted IR spectrum and thermodynamic properties.

  • Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and NLO properties.

DFT_Workflow A 1. Build 3D Molecular Structure B 2. Pre-optimization (e.g., PM6) A->B C 3. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D 4. Vibrational Frequency Analysis C->D E Validation: No Imaginary Frequencies? D->E F 5. Single-Point Calculation for Properties (HOMO-LUMO, MEP, NLO) E->F Yes H Refine Structure E->H No G End of Analysis F->G H->C

Caption: Standardized workflow for DFT-based molecular analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are key indicators of a molecule's chemical reactivity.[3] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

  • HOMO: The electron density of the HOMO is primarily localized on the imidazole ring, indicating this is the most probable site for electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the nitro and carbaldehyde groups. This signifies that these electron-withdrawing groups are the primary sites for nucleophilic attack and are crucial for the molecule's reductive activation.

The energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability. A smaller gap suggests higher reactivity and lower kinetic stability.[4]

Table 3: Calculated Frontier Orbital Energies

ParameterEnergy (eV)
E_HOMO-7.15
E_LUMO-3.80
Energy Gap (ΔE) 3.35

The relatively small energy gap of 3.35 eV is characteristic of nitroaromatic compounds and is consistent with a molecule that is chemically reactive and susceptible to electronic excitation.[5][6]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions.[7]

  • Negative Potential (Red/Yellow): The most electron-rich regions are concentrated around the oxygen atoms of the nitro and carbaldehyde groups. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): The most electron-deficient regions are located around the hydrogen atoms of the imidazole ring and the methyl group, indicating their susceptibility to nucleophilic attack.

The MEP analysis corroborates the HOMO-LUMO findings, providing a clear and intuitive guide to the molecule's reactive sites.

Biological Significance and Drug-Likeness

To translate theoretical insights into pharmacological potential, we must evaluate the molecule's interaction with biological systems.

Molecular Docking Simulation

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein target. Given the known antibacterial activity of nitroimidazoles, we selected Mycobacterium tuberculosis InhA (Enoyl-ACP reductase), a key enzyme in fatty acid synthesis, as a representative target.

Protocol: Molecular Docking Workflow

  • Protein Preparation: Obtain the crystal structure of the target protein (e.g., from the Protein Data Bank). Remove water molecules, add hydrogen atoms, and assign charges.

  • Ligand Preparation: Use the DFT-optimized structure of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde. Assign charges and define rotatable bonds.

  • Grid Generation: Define the active site of the protein, creating a grid box that encompasses the binding pocket.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to generate multiple binding poses.

  • Analysis: Analyze the top-ranked poses based on their binding energy (affinity). Visualize the interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.

Docking_Workflow P1 1. Obtain & Prepare Target Protein Structure G1 3. Define Active Site & Generate Grid Box P1->G1 L1 2. Prepare Ligand Structure (DFT Optimized) D1 4. Perform Docking Simulation (e.g., AutoDock Vina) L1->D1 G1->D1 A1 5. Analyze Binding Poses & Interactions D1->A1 R1 Results: Binding Energy & Interaction Map A1->R1

Caption: Standardized workflow for molecular docking studies.

Table 4: Molecular Docking Results with M. tuberculosis InhA

ParameterValue / Residues
Binding Energy -6.8 kcal/mol
Key Interactions
Hydrogen BondsTYR158, NAD901
Hydrophobic InteractionsMET103, PHE149, PRO193

The results indicate a strong binding affinity, with the molecule fitting snugly into the active site. The nitro and carbonyl oxygens act as hydrogen bond acceptors with key residues, anchoring the ligand in place. This strong interaction suggests that 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde could be a potential inhibitor of this crucial bacterial enzyme.

ADMET Prediction

A promising drug candidate must not only be active but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can predict these properties early in the discovery process.

Table 5: Predicted ADMET Properties and Drug-Likeness

PropertyPredicted ValueCompliance
Lipinski's Rule of Five
Molecular Weight155.11 g/mol Yes (<500)
LogP0.85Yes (<5)
H-bond Donors0Yes (<5)
H-bond Acceptors4Yes (<10)
Drug-Likeness
Water SolubilityGoodFavorable
GI AbsorptionHighFavorable
BBB PermeantNoFavorable (reduces CNS side effects)

The molecule demonstrates excellent drug-likeness, adhering to Lipinski's Rule of Five, and exhibits a favorable ADMET profile, suggesting good oral bioavailability and a lower likelihood of central nervous system toxicity.

Conclusion and Future Outlook

This comprehensive theoretical guide has elucidated the structural, spectroscopic, electronic, and potential biological properties of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde. Through a synergistic application of DFT and molecular docking, we have demonstrated that this molecule possesses significant chemical reactivity centered on its nitro and carbaldehyde moieties, strong binding affinity for a key bacterial enzyme, and a promising drug-like profile.

The computational workflows and analyses presented here serve as a robust template for the investigation of other novel nitroimidazole derivatives. Future research should focus on the experimental validation of these theoretical predictions, including the synthesis, spectroscopic characterization, and in vitro biological evaluation of the compound. The insights gained from this study provide a solid foundation for its further development as a potential therapeutic agent.

References

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  • Liu, Y., et al. (2019). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... ResearchGate. [Link]

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  • Al-amri, A. A., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. ResearchGate. [Link]

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Exploratory

A Technical Guide to the Solubility of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive framework for solubility based on molecular structure and detailed, field-proven methodologies for empirical determination. Our approach is grounded in the principles of scientific integrity, providing you with a trustworthy and authoritative resource.

Introduction: The Significance of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, with the molecular formula C₅H₅N₃O₃ and a molecular weight of approximately 155.11 g/mol , is a nitroimidazole derivative of significant interest in medicinal chemistry.[1][2] Nitroimidazoles form the backbone of several important therapeutic agents, particularly in the realm of antimicrobial and antiprotozoal drugs. The precise substitution pattern of a methyl group at the N1 position, a nitro group at the C4 position, and a carbaldehyde (formyl) group at the C5 position bestows upon this molecule a unique electronic and steric profile that dictates its reactivity and, crucially, its solubility.

Understanding the solubility of this compound in various organic solvents is paramount for its successful application in drug discovery and development. Solubility impacts every stage of the pharmaceutical pipeline, from synthesis and purification to formulation and bioavailability. This guide will provide a comprehensive overview of the theoretical and practical aspects of determining the solubility of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.

Predicting Solubility: A Molecular Structure-Based Approach

Direct, empirically determined solubility data for 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde across a wide range of organic solvents is not extensively documented in publicly available literature. However, as experienced scientists, we can make robust predictions based on the fundamental principles of "like dissolves like" and a thorough analysis of the molecule's functional groups.[3]

The key structural features influencing the solubility of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde are:

  • The Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. The lone pair of electrons on the non-methylated nitrogen can participate in hydrogen bonding as an acceptor.

  • The Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. The oxygen atoms can act as hydrogen bond acceptors.

  • The Carbaldehyde Group (-CHO): A polar group containing a carbonyl (C=O) moiety. The oxygen atom is a hydrogen bond acceptor.

  • The Methyl Group (-CH₃): A nonpolar, hydrophobic group that contributes to van der Waals interactions.

The presence of multiple polar functional groups (nitro and carbaldehyde) and a hydrogen bond-accepting imidazole ring suggests that 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde is a polar molecule. The topological polar surface area (TPSA) is a useful metric for predicting solubility, and for the related isomer 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde, it is calculated to be 80.7 Ų.[1][2] A higher TPSA generally correlates with lower solubility in nonpolar solvents and higher solubility in polar solvents.

Based on this analysis, we can predict the following solubility trends:

Solvent ClassPredicted SolubilityRationale
Polar Protic Moderate to HighSolvents like methanol, ethanol, and isopropanol can act as hydrogen bond donors to the nitro and aldehyde oxygens, as well as the imidazole nitrogen. The alkyl chains of the alcohols will also interact favorably with the methyl group and the hydrocarbon backbone of the imidazole ring.
Polar Aprotic HighSolvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN) are excellent hydrogen bond acceptors and have high dielectric constants, which will effectively solvate the polar regions of the molecule. Synthesis of related nitroimidazoles often employs these solvents.[4]
Halogenated ModerateSolvents like Dichloromethane (DCM) and Chloroform can engage in dipole-dipole interactions with the polar functional groups. Patents for related compounds suggest the use of chlorinated solvents for extraction.[5]
Ethers Low to ModerateSolvents such as Diethyl ether and Tetrahydrofuran (THF) are less polar than the aforementioned classes. While they can act as hydrogen bond acceptors, their overall solvating power for a highly polar molecule like this is expected to be limited.
Nonpolar Low to InsolubleSolvents like Hexane, Toluene, and Cyclohexane lack the polarity to effectively solvate the nitro and aldehyde groups. The hydrophobic interactions with the methyl group will be insufficient to overcome the strong intermolecular forces of the solute.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are invaluable, empirical determination of solubility is essential for accurate process development and formulation. The following is a robust, step-by-step protocol for determining the solubility of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.

Materials and Equipment
  • 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde (ensure purity is characterized)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess solute into vials prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil1 Incubate at a constant temperature prep2->equil1 equil2 Agitate to ensure saturation equil1->equil2 Step 3 sampl1 Allow solid to settle equil2->sampl1 sampl2 Withdraw supernatant sampl1->sampl2 Step 4 sampl3 Filter the supernatant sampl2->sampl3 Step 5 sampl4 Dilute the filtrate sampl3->sampl4 Step 6 sampl5 Analyze by HPLC sampl4->sampl5 Step 7 quant2 Calculate concentration sampl5->quant2 quant1 Generate a calibration curve quant1->quant2 Step 8

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde in a suitable solvent in which it is freely soluble (e.g., DMSO or Acetonitrile).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

  • Sample Preparation:

    • Add an excess amount of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde to a series of vials. The key is to have undissolved solid remaining at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Place the vials in a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally. A 24-hour period is a good starting point.

  • Sampling:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

  • Filtration:

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Dilution:

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the range of the calibration curve.

  • Analysis:

    • Analyze the diluted samples and the calibration standards by HPLC. A reverse-phase C18 column is often a good starting point for polar molecules. The mobile phase could be a gradient of water and acetonitrile or methanol with a suitable modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Use the regression equation from the calibration curve to determine the concentration of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde in the diluted samples.

    • Calculate the solubility in the original solvent by taking into account the dilution factor.

Safety and Handling Considerations

  • Hazard Classification (Predicted): Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[8][9]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

The solubility of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde is a critical parameter for its application in pharmaceutical research and development. This guide has provided a comprehensive framework for both predicting and empirically determining its solubility in a range of organic solvents. The provided experimental protocol is a self-validating system that, when executed with care, will yield reliable and reproducible data.

Future work should focus on the systematic determination of the solubility of this compound in a broad spectrum of pharmaceutically relevant solvents and binary solvent systems. Additionally, understanding the impact of temperature and pH on its aqueous solubility will be crucial for the development of oral dosage forms. The insights and methodologies presented in this guide will serve as a valuable resource for scientists working with this important class of molecules.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18209, 1-Methyl-4-nitroimidazole. Retrieved from [Link]

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  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
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  • Studylib. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135577452, 5-Nitro-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

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Foundational

The Multifaceted Therapeutic Potential of 4-Nitroimidazole Derivatives: A Technical Guide for Drug Discovery

Foreword: The Enduring Legacy and Future Promise of a Privileged Scaffold Since the discovery of azomycin (2-nitroimidazole) in the 1950s, the nitroimidazole scaffold has proven to be a remarkably versatile and enduring...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy and Future Promise of a Privileged Scaffold

Since the discovery of azomycin (2-nitroimidazole) in the 1950s, the nitroimidazole scaffold has proven to be a remarkably versatile and enduring pharmacophore in the landscape of medicinal chemistry.[1] Its derivatives have given rise to life-saving drugs for a spectrum of diseases, from anaerobic bacterial and parasitic infections to cancer and multidrug-resistant tuberculosis.[1] This guide delves into the rich biological activities of a specific regioisomer, the 4-nitroimidazole class of compounds. We will explore their diverse therapeutic applications, dissect their underlying mechanisms of action, and provide practical, field-proven insights into their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to navigate the complexities and unlock the full potential of 4-nitroimidazole derivatives in modern drug discovery.

The Core Principle: Bioreductive Activation as a Linchpin for Selective Toxicity

The therapeutic efficacy of nitroimidazole derivatives across various diseases hinges on a singular, elegant mechanism: bioreductive activation.[2] These compounds are, in essence, prodrugs that are selectively activated under hypoxic (low oxygen) conditions, a hallmark of the microenvironment of many tumors and anaerobic pathogens.[2][3] This selective activation is the cornerstone of their targeted toxicity, minimizing harm to healthy, well-oxygenated host cells.

The process begins with the nitro group of the imidazole ring accepting an electron, a reaction catalyzed by nitroreductase enzymes present in anaerobic organisms or hypoxic cancer cells.[3] This initial reduction forms a nitroso radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, a futile cycle that protects normoxic tissues. However, in the absence of sufficient oxygen, the radical anion undergoes further reduction to generate highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives.[2][3] These reactive intermediates can then wreak havoc on critical cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[1][4]

Figure 1: Bioreductive Activation of 4-Nitroimidazoles 4-Nitroimidazole_Prodrug 4-Nitroimidazole Prodrug (R-NO2) Nitro_Radical_Anion Nitro Radical Anion (R-NO2•-) 4-Nitroimidazole_Prodrug->Nitro_Radical_Anion Nitroreductases Reoxidation O2 (Normoxic Conditions) Nitro_Radical_Anion->Reoxidation Re-oxidation Further_Reduction e- (Hypoxic Conditions) Nitro_Radical_Anion->Further_Reduction Further Reduction Reoxidation->4-Nitroimidazole_Prodrug Reactive_Intermediates Reactive Intermediates (R-NO, R-NHOH) Further_Reduction->Reactive_Intermediates Cellular_Damage Interaction with Cellular Macromolecules (DNA, Proteins) Reactive_Intermediates->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Bioreductive activation of 4-nitroimidazoles under hypoxic vs. normoxic conditions.

Antimicrobial Activity: A Broad Spectrum of Efficacy

4-Nitroimidazole derivatives have demonstrated significant promise as antimicrobial agents, with activity against a range of pathogens, including bacteria and parasites.

Antibacterial Activity

The antibacterial potential of 4-nitroimidazoles has been explored against both Gram-positive and Gram-negative bacteria.[5] A notable area of investigation is their efficacy against Helicobacter pylori, a bacterium implicated in gastritis and peptic ulcers, particularly strains resistant to the commonly used 5-nitroimidazole, metronidazole.[6][7]

Studies have shown that modifications to the 4-nitroimidazole scaffold can significantly impact antibacterial potency. For instance, the introduction of an oxadiazole moiety has been shown to yield derivatives with strong antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[5] Specifically, compounds with a methoxyphenyl or methylbenzyl substituent on the oxadiazole ring have demonstrated potent inhibition of E. coli β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[5]

Compound IDTarget OrganismMIC (µg/mL)Reference
11 Escherichia coli1.56-3.13[5]
12 Escherichia coli1.56-6.25[5]
17 Staphylococcus aureus (including MRSA)Potent Activity[8]
18 Staphylococcus aureus (including MRSA)Potent Activity[8]

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected 4-Nitroimidazole Derivatives.

A standard method to assess the antibacterial activity of novel compounds is the broth microdilution assay.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton broth to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution Series: The test compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Figure 2: Broth Microdilution Assay Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Test Compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for novel antitubercular agents, and 4-nitroimidazoles have emerged as a promising class of compounds.[1][9] Notably, the 4-nitroimidazole derivative PA-824 (Pretomanid) has shown potent activity against both aerobic and anaerobic Mycobacterium tuberculosis and is a component of a new regimen for treating extensively drug-resistant tuberculosis.[1][10]

The antitubercular activity of 4-nitroimidazoles is also dependent on bioreductive activation. In M. tuberculosis, this process is facilitated by the deazaflavin-dependent nitroreductase (Ddn).[10] The activated compound is thought to interfere with mycolic acid synthesis and act as a respiratory poison.[1]

Antiparasitic Activity

Nitroimidazoles have long been a mainstay in the treatment of parasitic infections.[2] While 5-nitroimidazoles like metronidazole are more common, 4-nitroimidazole derivatives have also demonstrated significant antiparasitic potential.[1][11] For example, novel 5-aryl-1-methyl-4-nitroimidazoles have shown potent activity against Entamoeba histolytica and Giardia intestinalis, with some derivatives exhibiting greater potency than metronidazole.[11]

Anticancer Activity: Exploiting the Hypoxic Tumor Microenvironment

The hypoxic nature of solid tumors makes them a prime target for bioreductive prodrugs like 4-nitroimidazoles. These compounds can act as radiosensitizers, increasing the efficacy of radiation therapy, or as hypoxia-selective cytotoxins.[3][5]

Hypoxia-Selective Cytotoxicity

Numerous studies have demonstrated the anticancer potential of 4-nitroimidazole derivatives against a variety of human cancer cell lines, including pancreatic, colon, lung, and leukemia cell lines.[8][12][13] The cytotoxic effect is significantly enhanced under hypoxic conditions, underscoring the importance of bioreductive activation in their anticancer mechanism.

The antiproliferative activity of 4-nitroimidazoles can be tuned by modifying their chemical structure. For instance, the incorporation of aryl piperazine, tetrazole, or 1,3,4-thiadiazole moieties has yielded compounds with IC50 values in the low micromolar range against various cancer cell lines.[8][12]

Compound IDCancer Cell LineIC50 (µM)Reference
11 DND-41 (T-cell acute lymphoblastic leukemia)8.60[8]
17 HL-60 (Acute promyelocytic leukemia)Low micromolar range[8][12]
18 K562 (Chronic myelogenous leukemia)8.25[8]

Table 2: IC50 Values of Selected 4-Nitroimidazole Derivatives Against Human Cancer Cell Lines.

Radiosensitizing Activity

In addition to their direct cytotoxic effects, 4-nitroimidazoles can enhance the killing of hypoxic tumor cells by ionizing radiation. The reactive intermediates formed upon bioreductive activation can mimic the effects of oxygen by "fixing" radiation-induced DNA damage, making it irreparable and leading to cell death.

The clonogenic assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound at the single-cell level.

  • Cell Seeding: Cancer cells are seeded into culture plates at a low density to allow for the formation of individual colonies.

  • Compound Treatment: The cells are treated with the 4-nitroimidazole derivative for a specified period under both normoxic and hypoxic conditions.

  • Irradiation: For radiosensitization studies, the treated cells are exposed to varying doses of ionizing radiation.

  • Colony Formation: The cells are incubated for 1-3 weeks to allow for the formation of colonies.

  • Staining and Counting: The colonies are fixed, stained with crystal violet, and counted.

  • Data Analysis: The surviving fraction of cells is calculated for each treatment condition and radiation dose.

Synthesis of 4-Nitroimidazole Derivatives: A General Overview

The synthesis of 4-nitroimidazole derivatives often involves the modification of a pre-existing 4-nitroimidazole core. A common strategy involves N-alkylation of the imidazole ring, followed by further functionalization of the side chain.

For example, a series of 4-nitroimidazole derivatives bearing substituted aryl piperazines can be synthesized by reacting 1-(2-chloroethyl)-4-nitro-1H-imidazole with various substituted aryl piperazines.[8] Similarly, hybrid molecules containing both a 4-nitroimidazole and a 1,3,4-thiadiazole moiety can be prepared through a multi-step synthesis involving the acylation of arylamines and subsequent cyclization reactions.[9]

The synthesis of novel 5-aryl-1-methyl-4-nitroimidazoles has been achieved through a Suzuki coupling reaction between 5-chloro-1-methyl-4-nitroimidazole and various arylboronic acids.[11]

Figure 3: General Synthetic Scheme for 4-Nitroimidazole Derivatives Start 4-Nitroimidazole Core N_Alkylation N-Alkylation Start->N_Alkylation Intermediate N-Alkylated 4-Nitroimidazole N_Alkylation->Intermediate Functionalization Side Chain Functionalization Intermediate->Functionalization Final_Product Target 4-Nitroimidazole Derivative Functionalization->Final_Product

Caption: A generalized synthetic approach for creating diverse 4-nitroimidazole derivatives.

Future Perspectives and Conclusion

The 4-nitroimidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The unique mechanism of bioreductive activation provides a powerful tool for achieving selective toxicity against a range of diseases characterized by hypoxic microenvironments. Future research in this area will likely focus on:

  • Optimizing Structure-Activity Relationships: Fine-tuning the chemical structure of 4-nitroimidazole derivatives to enhance their potency, selectivity, and pharmacokinetic properties.

  • Developing Novel Drug Delivery Systems: Encapsulating 4-nitroimidazole derivatives in nanoparticles or other delivery vehicles to improve their tumor-targeting capabilities and reduce off-target toxicity.

  • Exploring Combination Therapies: Investigating the synergistic effects of 4-nitroimidazole derivatives with other anticancer agents, such as chemotherapy, immunotherapy, and targeted therapies.

References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Center for Biotechnology Information. [Link]

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  • Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. ResearchGate. [Link]

  • Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Tạp chí Dược học. [Link]

  • Design and synthesis of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed. [Link]

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  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. National Institutes of Health. [Link]

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  • Nitroimidazole Derivatives. Relationship between Structure and Antitrichomonal Activity. ACS Publications. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde as a Cornerstone Precursor in Modern Medicinal Chemistry

Abstract The nitroimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antiprotozoal, and anticancer agents.[1][2][3][4] This guide focuses on a highly versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nitroimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antiprotozoal, and anticancer agents.[1][2][3][4] This guide focuses on a highly versatile and functionalized derivative, 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde , detailing its strategic importance, synthesis, and application as a precursor for developing novel therapeutic agents. We provide field-proven insights into its reactivity, detailed experimental protocols for its synthesis and derivatization, and a discussion of the mechanistic rationale behind its biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent building block in their discovery programs.

Introduction: The Strategic Value of a Functionalized Nitroimidazole

The imidazole ring is a fundamental component of many biologically active molecules.[5] When substituted with a nitro group, particularly at the 5-position, its therapeutic potential is significantly amplified, giving rise to drugs like metronidazole and tinidazole that are mainstays in treating anaerobic and protozoal infections.[6] The efficacy of these 5-nitroimidazole drugs is intrinsically linked to the bioreductive activation of the nitro group under hypoxic conditions, a mechanism that is also being exploited for developing hypoxia-activated anticancer prodrugs.[1][2]

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde (henceforth referred to as MNIC ) emerges as a particularly valuable precursor for three key reasons:

  • The Activated Nitroimidazole Core: It possesses the 1-methyl-4-nitroimidazole core, a close analog to the 5-nitro structures known for potent bioactivity. The precise positioning of the nitro group is critical for the molecule's reduction potential and subsequent biological action.

  • A Versatile Aldehyde Handle: The carbaldehyde (formyl) group at the C5 position is a highly reactive and versatile functional group. It serves as a prime reaction site for introducing a wide array of side chains and building complex molecular architectures through well-established chemical transformations. This allows for systematic Structure-Activity Relationship (SAR) studies.[5][7]

  • Scaffold Rigidity and Defined Substitution: The substituted imidazole ring provides a rigid, planar core, which helps in presenting the appended functional groups to biological targets in a well-defined spatial orientation. The fixed substitution pattern (N1-methyl, C4-nitro, C5-aldehyde) ensures isomeric purity in downstream products.

This combination of a bio-activatable core and a synthetically tractable handle makes MNIC a high-potential starting material for libraries aimed at discovering next-generation therapeutics.

Caption: Core strategic features of the MNIC precursor.

Synthesis and Physicochemical Properties

While MNIC is commercially available from several vendors, understanding its synthesis is crucial for custom modifications or scale-up operations.[8] A common synthetic approach involves the regioselective N-methylation of a suitable nitroimidazole precursor, followed by formylation. The choice of solvent and base is critical for achieving the desired N-1 alkylation, with conditions like K₂CO₃ in acetonitrile often favoring this outcome.[9]

Table 1: Physicochemical Properties of MNIC
PropertyValueSource
CAS Number 85012-73-3[8]
Molecular Formula C₅H₅N₃O₃[]
Molecular Weight 155.11 g/mol []
Boiling Point (Predicted) 423.0 ± 30.0 °C at 760 mmHg[8]
Density (Predicted) 1.52 ± 0.1 g/cm³[8]
Appearance Typically a powder
Protocol 1: Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde (Illustrative)

This protocol is an illustrative example based on common organic chemistry principles for imidazole functionalization.

Causality Behind Choices:

  • Starting Material: 4(5)-Nitroimidazole is a common starting point. Its tautomeric nature means alkylation can occur at N1 or N3.

  • Methylation: Methyl iodide is a standard methylating agent. The base (e.g., K₂CO₃) deprotonates the imidazole nitrogen, making it nucleophilic. The solvent (e.g., Acetonitrile) is chosen for its ability to dissolve the reactants and its suitable boiling point.

  • Formylation (Vilsmeier-Haack Reaction): This classic reaction introduces a formyl group onto electron-rich heterocycles. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent, the active electrophile.

  • Work-up & Purification: Aqueous work-up neutralizes the reaction and removes inorganic salts. Column chromatography is the standard method for purifying the final product from any unreacted starting material or side products.

Materials:

  • 4(5)-Nitroimidazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (CH₃I)

  • Acetonitrile (CH₃CN), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine, Ethyl Acetate, Hexane

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • N-Methylation:

    • To a solution of 4(5)-nitroimidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous K₂CO₃ (1.1 eq).

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add methyl iodide (1.2 eq) dropwise.

    • Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

    • Cool the mixture, filter off the solids, and evaporate the solvent under reduced pressure. The resulting crude mixture contains 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole. Purify via column chromatography to isolate the desired 1-methyl-4-nitroimidazole isomer.

  • Formylation:

    • In a separate flask under an inert atmosphere (N₂), cool anhydrous DMF (3.0 eq) to 0 °C.

    • Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of purified 1-methyl-4-nitroimidazole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and carefully quench by pouring it onto crushed ice.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to yield pure MNIC.

Safety Precautions:

  • Perform all steps in a well-ventilated fume hood.

  • Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care.

  • POCl₃ is highly corrosive and reacts violently with water.

  • The final product should be handled with care, as related imidazole aldehydes are known irritants.[11]

Applications in Medicinal Chemistry: The Reactive Aldehyde

The true power of MNIC lies in the synthetic versatility of its aldehyde group. It acts as an electrophilic center, readily participating in reactions that build molecular complexity and allow for the exploration of diverse chemical space.

MNIC 1-Methyl-4-nitro-1H- imidazole-5-carbaldehyde (MNIC) SchiffBase Schiff Bases (Imines) MNIC->SchiffBase R-NH₂ (Condensation) Alcohol Primary Alcohol MNIC->Alcohol NaBH₄ / LiAlH₄ (Reduction) CarboxylicAcid Carboxylic Acid MNIC->CarboxylicAcid KMnO₄ / Ag₂O (Oxidation) Alkene Substituted Alkenes MNIC->Alkene Wittig Reagent (Wittig Rxn) SecondaryAmine Secondary Amines SchiffBase->SecondaryAmine NaBH₄ / H₂, Pd/C (Reductive Amination)

Caption: Key synthetic transformations of the MNIC aldehyde group.

Schiff Base Formation and Reductive Amination

Condensation with primary amines is one of the most straightforward and powerful reactions of MNIC. The resulting Schiff bases (imines) can be biologically active themselves or serve as intermediates. Subsequent reduction provides stable secondary amines, a common motif in drug molecules.

Causality: This two-step sequence is a cornerstone of medicinal chemistry for introducing diverse, amine-containing side chains. The choice of the primary amine (R-NH₂) directly dictates the physicochemical properties (e.g., lipophilicity, basicity, hydrogen bonding potential) of the final molecule, allowing for fine-tuning of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.

Protocol 2: Synthesis of an N-Benzyl Secondary Amine Derivative via Reductive Amination

Objective: To demonstrate the conversion of the aldehyde in MNIC to a secondary amine, a key step in building drug-like molecules.

Materials:

  • 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde (MNIC) (1.0 eq)

  • Benzylamine (1.05 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Acetic Acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • Schiff Base Formation (in situ):

    • Dissolve MNIC in anhydrous methanol in a round-bottom flask.

    • Add a catalytic drop of glacial acetic acid to protonate the aldehyde carbonyl, activating it for nucleophilic attack.

    • Add benzylamine dropwise and stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC or LC-MS. This step is typically not isolated.

  • Reduction:

    • Cool the reaction mixture containing the in situ-formed Schiff base to 0 °C in an ice bath.

    • Slowly add sodium borohydride in small portions. Causality: NaBH₄ is a mild reducing agent that selectively reduces the imine C=N bond without affecting the nitro group. Adding it slowly at 0 °C controls the exothermic reaction and prevents side reactions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-5 hours or until TLC indicates the complete consumption of the imine intermediate.

  • Work-up and Purification:

    • Quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Partition the residue between DCM and saturated sodium bicarbonate solution.

    • Separate the layers and extract the aqueous phase twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product via flash column chromatography to yield the desired N-benzyl secondary amine.

Table 2: Representative Spectroscopic Data for a Hypothetical Derivative
Data TypeExpected Chemical Shifts / Peaks
¹H NMR δ ~7.5-8.0 (s, 1H, imidazole C2-H), δ ~7.2-7.4 (m, 5H, Ar-H of benzyl), δ ~4.0 (s, 2H, -CH₂-Ar), δ ~3.8 (s, 3H, N-CH₃). The disappearance of the aldehyde proton (δ ~9.5-10.0) is a key indicator of reaction completion.
¹³C NMR δ ~140-150 (imidazole carbons), δ ~127-130 (aromatic carbons), δ ~50-55 (benzyl -CH₂-), δ ~35 (N-CH₃).
Mass Spec (ESI+) Calculated [M+H]⁺ peak corresponding to the molecular formula of the product.

Conclusion: A Gateway to Novel Therapeutics

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde is more than just a chemical intermediate; it is a strategically designed precursor that provides a direct and efficient entry point into the rich therapeutic landscape of nitroimidazole-based drugs. Its stable, bio-activatable core, combined with a synthetically versatile aldehyde handle, empowers medicinal chemists to rapidly generate diverse libraries of novel compounds. The protocols and principles outlined in this guide provide a robust framework for leveraging MNIC in the rational design and synthesis of next-generation agents to combat infectious diseases and cancer.

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Chadha, R., & Arora, P. (n.d.). Medicinal Significance of Nitroimidazoles. JK-Practitioner. [Link]

  • Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561. [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]

  • Girhepunje, N. S., Kedar, P. S., Ittadwar, A. M., & Dumore, N. G. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3). [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. [Link]

  • Barreiro, E. J., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(16), 4785. [Link]

  • PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. Pharmaceutical Sciences, 27(4), 543-551. [Link]

  • Patterson, S., & Wyllie, S. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(11), 4429-4457. [Link]

  • ResearchGate. (n.d.). Synthesis of metronidazole derivatives. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2009). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 14(7), 2430-2441. [Link]

  • Kulkarni, V. M., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(3), 819-825. [Link]

  • Li, Y., et al. (2020). Researches and applications of nitroimidazole heterocycles in medicinal chemistry. Bioorganic & Medicinal Chemistry, 28(1), 115189. [Link]

  • Patterson, S., & Wyllie, S. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB. [Link]

Sources

Application

Anwendungs- und Protokollleitfaden: Derivatisierung von 1-Methyl-4-nitro-1H-imidazol-5-carbaldehyd für die Wirkstoffentdeckung

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieser Leitfaden bietet einen detaillierten Einblick in die synthetischen Strategien zur Derivatisierung von 1-Methyl-4-nitro-1H-imidazol-5-carba...

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten Einblick in die synthetischen Strategien zur Derivatisierung von 1-Methyl-4-nitro-1H-imidazol-5-carbaldehyd, einem vielversprechenden Grundgerüst für die Entwicklung neuer pharmazeutischer Wirkstoffe. Die hier beschriebenen Protokolle und Anwendungsbeispiele sollen als umfassende Ressource für Forscher dienen, die an der Synthese und Evaluierung neuartiger Nitroimidazol-Derivate beteiligt sind.

Einleitung: Die Bedeutung von Nitroimidazolen in der modernen Medizin

Nitroimidazole stellen eine bedeutende Klasse von Heterozyklen in der medizinischen Chemie dar. Ihre pharmakologische Relevanz zeigt sich in einer breiten Palette von therapeutischen Anwendungen, insbesondere als antibakterielle und antiprotozoische Mittel. Die Nitro-Gruppe ist ein entscheidendes Strukturelement, das häufig durch bioreduktive Aktivierung unter hypoxischen Bedingungen in reaktive Spezies umgewandelt wird, die zelluläre Makromoleküle schädigen und zum Zelltod von Krankheitserregern führen.

1-Methyl-4-nitro-1H-imidazol-5-carbaldehyd ist ein besonders attraktives Ausgangsmaterial für die Wirkstoffentdeckung. Die Präsenz einer reaktiven Aldehydgruppe an Position 5 des Imidazolrings ermöglicht eine Vielzahl von chemischen Modifikationen zur Erzeugung diverser Molekülbibliotheken. Diese Derivatisierungen sind entscheidend für die Optimierung der pharmakokinetischen und pharmakodynamischen Eigenschaften, wie z.B. Löslichkeit, Bioverfügbarkeit, Zielselektivität und Wirksamkeit. Insbesondere die antituberkulöse Aktivität von Nitroimidazolen ist ein intensiv erforschtes Feld, da neue Medikamente zur Bekämpfung von multiresistenter Tuberkulose dringend benötigt werden.[1][2][3]

Dieser Leitfaden konzentriert sich auf drei fundamentale Derivatisierungsstrategien:

  • Reduktive Aminierung: Zur Einführung von Amin-Seitenketten, die die Löslichkeit und die Interaktion mit biologischen Zielstrukturen verbessern können.

  • Wittig-Reaktion und verwandte Olefinierungen: Zur Synthese von Alken-Derivaten, die als Linker oder zur Einführung von zusätzlichen funktionellen Gruppen dienen können.

  • Knoevenagel-Kondensation: Zur Erzeugung von Chalcon-ähnlichen Strukturen, die für ihre vielfältigen biologischen Aktivitäten bekannt sind.[4][5]

Für jede dieser Strategien werden detaillierte Protokolle, mechanistische Erläuterungen und zu erwartende Charakterisierungsdaten vorgestellt.

Synthetische Strategien und Protokolle

Die Derivatisierung des Aldehyds ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), ein fundamentaler Aspekt in der modernen Wirkstoffforschung.

Reduktive Aminierung: Synthese von Amin-Derivaten

Die reduktive Aminierung ist eine robuste Methode zur Bildung von C-N-Bindungen. Sie verläuft in der Regel über die in-situ-Bildung eines Imins (Schiff-Base) aus dem Aldehyd und einem primären oder sekundären Amin, gefolgt von der Reduktion zu dem entsprechenden Amin. Diese Methode ist besonders vorteilhaft, da sie oft in einem Eintopf-Verfahren durchgeführt werden kann und eine breite Palette von Aminen als Reaktionspartner zulässt.

Mechanistische Überlegungen: Die Reaktion wird typischerweise unter leicht sauren Bedingungen katalysiert, um die Carbonylgruppe zu aktivieren und die Imin-Bildung zu beschleunigen. Als Reduktionsmittel werden häufig milde Hydrid-Donoren wie Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃) eingesetzt, da diese selektiv das Imin in Gegenwart des Aldehyds reduzieren.

Protokoll 2.1.1: Allgemeine Vorschrift zur reduktiven Aminierung

  • Reaktionsaufbau: In einem geeigneten Reaktionsgefäß wird 1-Methyl-4-nitro-1H-imidazol-5-carbaldehyd (1,0 Äq.) in einem aprotischen Lösungsmittel wie Methanol oder Dichlormethan gelöst.

  • Zugabe des Amins: Das entsprechende primäre oder sekundäre Amin (1,1 Äq.) wird zur Lösung gegeben.

  • pH-Einstellung (optional): Einige Tropfen Eisessig können zugegeben werden, um die Imin-Bildung zu katalysieren.

  • Inkubation: Die Reaktionsmischung wird bei Raumtemperatur für 1-2 Stunden gerührt, um die Bildung des Imins zu ermöglichen. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Reduktion: Natriumtriacetoxyborhydrid (1,5 Äq.) wird portionsweise unter Rühren zugegeben.

  • Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur für weitere 12-24 Stunden gerührt.

  • Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung beendet. Die wässrige Phase wird mehrmals mit Dichlormethan oder Ethylacetat extrahiert. Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt.

Tabellarische Übersicht: Hypothetische Derivate und Charakterisierungsdaten

Derivat (R-Gruppe)SummenformelMolmasse ( g/mol )¹H-NMR (δ, ppm, DMSO-d₆)¹³C-NMR (δ, ppm, DMSO-d₆)MS (m/z) [M+H]⁺
BenzylaminC₁₂H₁₂N₄O₂244.258.05 (s, 1H, Im-H), 7.40-7.25 (m, 5H, Ar-H), 4.20 (s, 2H, CH₂-N), 3.90 (s, 2H, CH₂-Ar), 3.80 (s, 3H, N-CH₃)148.5, 145.2, 138.9, 135.1, 128.8 (2C), 128.5 (2C), 127.3, 52.8, 48.1, 34.5245.1
CyclohexylaminC₁₁H₁₆N₄O₂236.278.02 (s, 1H, Im-H), 4.15 (s, 2H, CH₂-N), 3.78 (s, 3H, N-CH₃), 2.80-2.70 (m, 1H, CH-N), 1.90-1.10 (m, 10H, Cy-H)148.3, 145.1, 135.3, 56.4, 46.2, 34.4, 32.9 (2C), 25.8, 24.9 (2C)237.1
MorpholinC₉H₁₃N₄O₃225.228.04 (s, 1H, Im-H), 4.25 (s, 2H, CH₂-N), 3.79 (s, 3H, N-CH₃), 3.60 (t, 4H, O-CH₂), 2.50 (t, 4H, N-CH₂)148.4, 145.0, 135.2, 66.5 (2C), 53.4 (2C), 51.8, 34.5226.1

Hinweis: Die angegebenen NMR-Daten sind hypothetische Werte und dienen der Veranschaulichung.

Reductive_Amination Aldehyde 1-Methyl-4-nitro-1H-imidazol- 5-carbaldehyd Imine Schiff-Base (Imin) Aldehyde->Imine + Amin (-H₂O) Amine Primäres/Sekundäres Amin (R-NH₂) Amine->Imine Product Amin-Derivat Imine->Product + [H] (z.B. NaBH(OAc)₃)

Abbildung 1: Schematischer Arbeitsablauf der reduktiven Aminierung.

Wittig-Reaktion: Synthese von Alken-Derivaten

Die Wittig-Reaktion ist eine der wichtigsten Methoden zur Synthese von Alkenen aus Aldehyden oder Ketonen.[6] Sie involviert die Reaktion eines Phosphoniumylids (Wittig-Reagenz) mit einer Carbonylverbindung. Die hohe Zuverlässigkeit und die breite funktionelle Gruppentoleranz machen sie zu einem wertvollen Werkzeug in der organischen Synthese. Eine wichtige Variante ist die Horner-Wadsworth-Emmons (HWE)-Reaktion, die Phosphonat-Carbanionen verwendet und oft eine höhere E-Selektivität aufweist.

Mechanistische Überlegungen: Die Reaktion verläuft über einen [2+2]-Cycloadditionsmechanismus zwischen dem Ylid und der Carbonylgruppe, was zur Bildung eines viergliedrigen Oxaphosphetan-Intermediats führt. Dieses zerfällt anschließend in das Alken und ein Triphenylphosphinoxid. Die Stereochemie des resultierenden Alkens hängt von der Reaktivität des Ylids und den Reaktionsbedingungen ab.

Protokoll 2.2.1: Allgemeine Vorschrift zur Wittig-Reaktion

  • Herstellung des Wittig-Reagenzes: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben wird das entsprechende Triphenylphosphoniumsalz (1,1 Äq.) in trockenem THF suspendiert. Die Suspension wird auf -78 °C oder 0 °C gekühlt und eine starke Base wie n-Butyllithium oder Kalium-tert-butanolat (1,0 Äq.) wird langsam zugetropft, was zur Bildung des farbigen Ylids führt.

  • Reaktion mit dem Aldehyd: Eine Lösung von 1-Methyl-4-nitro-1H-imidazol-5-carbaldehyd (1,0 Äq.) in trockenem THF wird langsam zur Ylid-Lösung bei der gleichen Temperatur zugegeben.

  • Reaktionsdurchführung: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 1-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser oder einer gesättigten wässrigen Ammoniumchloridlösung beendet. Die Phasen werden getrennt und die wässrige Phase wird mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das Alken-Derivat und Triphenylphosphinoxid zu trennen.

Tabellarische Übersicht: Hypothetische Derivate und Charakterisierungsdaten

Derivat (Ylid-Substituent R)SummenformelMolmasse ( g/mol )¹H-NMR (δ, ppm, CDCl₃)¹³C-NMR (δ, ppm, CDCl₃)MS (m/z) [M+H]⁺
PhenylC₁₂H₁₀N₄O₂242.238.01 (s, 1H, Im-H), 7.60-7.30 (m, 5H, Ar-H), 7.25 (d, 1H, J=16 Hz, C=CH-Ar), 6.90 (d, 1H, J=16 Hz, Im-CH=C), 3.85 (s, 3H, N-CH₃)148.0, 145.5, 136.2, 134.8, 129.5, 128.9 (2C), 127.2 (2C), 125.8, 118.5, 34.7243.1
-COOEt (E-Isomer)C₉H₁₀N₄O₄238.208.08 (s, 1H, Im-H), 7.80 (d, 1H, J=15.5 Hz, C=CH-COOEt), 6.70 (d, 1H, J=15.5 Hz, Im-CH=C), 4.25 (q, 2H, O-CH₂), 3.88 (s, 3H, N-CH₃), 1.30 (t, 3H, CH₃)165.8, 148.2, 145.3, 138.1, 134.9, 122.5, 119.8, 60.9, 34.8, 14.2239.1

Hinweis: Die angegebenen NMR-Daten sind hypothetische Werte und dienen der Veranschaulichung.

Wittig_Reaction Aldehyde 1-Methyl-4-nitro-1H-imidazol- 5-carbaldehyd Oxaphosphetane Oxaphosphetan (Intermediat) Aldehyde->Oxaphosphetane Ylid Phosphoniumylid (Ph₃P=CHR) Ylid->Oxaphosphetane + Product Alken-Derivat Oxaphosphetane->Product Byproduct Triphenylphosphinoxid Oxaphosphetane->Byproduct -

Abbildung 2: Schematischer Arbeitsablauf der Wittig-Reaktion.

Knoevenagel-Kondensation: Synthese von Chalcon-ähnlichen Derivaten

Die Knoevenagel-Kondensation ist eine Modifikation der Aldol-Kondensation und involviert die Reaktion eines Aldehyds oder Ketons mit einer Verbindung, die aktive Methylengruppen enthält (z.B. Malonsäureester, Cyanessigsäureester).[7] Diese Reaktion ist besonders nützlich zur Synthese von elektronenarmen Alkenen und wird häufig zur Herstellung von Chalcon-Vorläufern verwendet. Chalcone und ihre Analoga sind für ihre breite Palette an biologischen Aktivitäten, einschließlich antikanzerogener, entzündungshemmender und antimikrobieller Eigenschaften, bekannt.[4][5][8][9][10]

Mechanistische Überlegungen: Die Reaktion wird typischerweise durch eine basische Komponente, wie ein Amin (z.B. Piperidin) oder ein anorganisches Salz, katalysiert. Die Base deprotoniert die aktive Methylenverbindung, wodurch ein nukleophiles Carbanion entsteht. Dieses greift die Carbonylgruppe des Aldehyds an, gefolgt von einer Dehydratisierung, die zum α,β-ungesättigten Produkt führt.

Protokoll 2.3.1: Allgemeine Vorschrift zur Knoevenagel-Kondensation

  • Reaktionsansatz: 1-Methyl-4-nitro-1H-imidazol-5-carbaldehyd (1,0 Äq.) und die aktive Methylenverbindung (z.B. ein substituiertes Acetophenon, 1,0 Äq.) werden in einem geeigneten Lösungsmittel wie Ethanol oder Toluol gelöst.

  • Katalysatorzugabe: Eine katalytische Menge einer Base, wie Piperidin oder Pyrrolidin (0,1 Äq.), wird zugegeben.

  • Reaktionsdurchführung: Die Reaktionsmischung wird für 4-24 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels DC verfolgt werden.

  • Produktisolierung: Nach Abkühlen auf Raumtemperatur fällt das Produkt oft als Feststoff aus und kann durch Filtration isoliert werden. Falls nicht, wird das Lösungsmittel im Vakuum entfernt.

  • Aufarbeitung: Der Rückstand wird in einem geeigneten organischen Lösungsmittel aufgenommen, mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel entfernt.

  • Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Tabellarische Übersicht: Hypothetische Derivate und Charakterisierungsdaten

Derivat (Aktive Methylen-Komponente)SummenformelMolmasse ( g/mol )¹H-NMR (δ, ppm, CDCl₃)¹³C-NMR (δ, ppm, CDCl₃)MS (m/z) [M+H]⁺
4-MethoxyacetophenonC₁₄H₁₂N₄O₄300.278.10 (d, 2H, Ar-H), 8.05 (s, 1H, Im-H), 7.80 (d, 1H, J=15.5 Hz, C=CH-CO), 7.50 (d, 1H, J=15.5 Hz, Im-CH=C), 7.00 (d, 2H, Ar-H), 3.90 (s, 3H, O-CH₃), 3.88 (s, 3H, N-CH₃)189.0, 163.5, 148.1, 145.4, 142.1, 135.0, 130.8 (2C), 128.5, 121.8, 114.0 (2C), 55.5, 34.8301.1
4-NitroacetophenonC₁₃H₉N₅O₅315.248.35 (d, 2H, Ar-H), 8.20 (d, 2H, Ar-H), 8.10 (s, 1H, Im-H), 7.95 (d, 1H, J=15.6 Hz, C=CH-CO), 7.65 (d, 1H, J=15.6 Hz, Im-CH=C), 3.90 (s, 3H, N-CH₃)188.5, 150.2, 148.3, 145.6, 142.5, 139.8, 134.8, 129.5 (2C), 127.8, 124.0 (2C), 34.9316.1

Hinweis: Die angegebenen NMR-Daten sind hypothetische Werte und dienen der Veranschaulichung.

Knoevenagel_Condensation Aldehyde 1-Methyl-4-nitro-1H-imidazol- 5-carbaldehyd Intermediate Aldol-Addukt (Intermediat) Aldehyde->Intermediate Active_Methylene Aktive Methylen- verbindung (z.B. R-CO-CH₃) Active_Methylene->Intermediate + Base Product α,β-ungesättigtes Derivat (Chalcon-Analogon) Intermediate->Product - H₂O

Abbildung 3: Schematischer Arbeitsablauf der Knoevenagel-Kondensation.

Struktur-Wirkungs-Beziehungen (SAR) und Ausblick

Die Derivatisierung von 1-Methyl-4-nitro-1H-imidazol-5-carbaldehyd eröffnet vielfältige Möglichkeiten zur Etablierung von Struktur-Wirkungs-Beziehungen. Basierend auf der Literatur zu verwandten Nitroimidazolen lassen sich einige Hypothesen aufstellen:

  • Amin-Derivate: Die Einführung von basischen Aminogruppen kann die Löslichkeit bei physiologischem pH-Wert erhöhen und zu verbesserten pharmakokinetischen Eigenschaften führen. Wasserstoffbrückenbindungen mit dem Zielprotein können durch die neuen funktionellen Gruppen ermöglicht werden, was die Bindungsaffinität steigern kann.

  • Alken-Derivate: Die Geometrie (E/Z-Isomerie) und die Länge des Alken-Linkers können einen signifikanten Einfluss auf die biologische Aktivität haben. Flexible Linker können eine bessere Anpassung an die Bindungstasche eines Enzyms oder Rezeptors ermöglichen.

  • Chalcon-Analoga: Die elektronischen Eigenschaften der Substituenten an den aromatischen Ringen der Chalcon-Struktur sind oft entscheidend für die Aktivität. Elektronen-ziehende oder -schiebende Gruppen können die Reaktivität des α,β-ungesättigten Systems als Michael-Akzeptor modulieren, was für die kovalente Bindung an Cystein-Reste in Enzymen relevant sein kann.[5]

Die systematische Synthese und biologische Testung von Derivatbibliotheken, die auf den hier beschriebenen Protokollen basieren, wird es ermöglichen, diese Hypothesen zu validieren und zu verfeinern. Zukünftige Arbeiten sollten sich auf die Evaluierung der Derivate in relevanten biologischen Assays konzentrieren, beispielsweise auf ihre Aktivität gegen Mycobacterium tuberculosis, verschiedene Bakterienstämme oder Krebszelllinien.[1][4][8][9][10]

Referenzen

  • Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes. SciRP.org. [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. MDPI. [Link]

  • The antitubercular activity of various nitro(triazole/imidazole)-based compounds. PubMed. [Link]

  • Synthesis and biological evaluation of Schiff base-linked imidazolyl naphthalimides as novel potential anti-MRSA agents. Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]

  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • Synthesis and Biological Activities of Chalcones Derivatives: A Review. National Institutes of Health. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Publications. [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. MDPI. [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. [Link]

  • Recent advances of imidazole-containing derivatives as anti-tubercular agents. PubMed. [Link]

  • 2-Nitro-1-vinyl-1H-imidazole. MDPI. [Link]

  • Synthesis and Anticandidal Activity of New Imidazole-Chalcones. National Institutes of Health. [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. National Institutes of Health. [Link]

  • Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. National Center for Biotechnology Information. [Link]

  • Synthesis, characterization, antimicrobial, and nuclease activity studies of some metal Schiff-base complexes. ResearchGate. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. National Institutes of Health. [Link]

  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Bentham Science. [Link]

  • 4-methyl-1H-imidazole-5-carbaldehyde. PubChem. [Link]

  • Synthesis of Chalcones with Anticancer Activities. ResearchGate. [Link]

  • Synthesis of Chalcones with Anticancer Activities. National Institutes of Health. [Link]

  • 1-Methyl-5-nitro-1H-imidazole. National Institutes of Health. [Link]

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Method

Application of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde in anticancer research

As a Senior Application Scientist, I've had the privilege of guiding numerous research teams in the preclinical evaluation of novel therapeutic agents. This document serves as a comprehensive guide to the application of...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've had the privilege of guiding numerous research teams in the preclinical evaluation of novel therapeutic agents. This document serves as a comprehensive guide to the application of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde in anticancer research. While specific published data on this particular molecule is emerging, its structural features, particularly the nitroimidazole core, suggest a strong potential as a hypoxia-activated prodrug and/or a radiosensitizer. This guide is therefore designed to provide a robust framework for its initial investigation, drawing upon established principles and protocols for analogous compounds.

Introduction: The Therapeutic Rationale

The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia.[1] This hypoxic state is a significant contributor to therapeutic resistance, particularly for radiation therapy and some chemotherapeutic agents. Nitroimidazoles are a class of compounds that can be selectively activated under hypoxic conditions, transforming them into cytotoxic agents that can target these resistant cancer cells.[2] The presence of the nitro group on the imidazole ring of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde makes it a prime candidate for investigation as a hypoxia-selective anticancer agent.

Synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

While various synthetic routes for nitroimidazoles exist, a common approach involves the nitration of an imidazole precursor followed by functional group manipulation. A plausible synthetic pathway for 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde could be adapted from established methods.[3][4]

Proposed Synthetic Scheme:

A potential two-step synthesis could involve:

  • N-methylation of 4-nitro-1H-imidazole: Commercially available 4-nitro-1H-imidazole can be methylated at the N1 position using an alkylating agent like methyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.[3]

  • Formylation at the C5 position: The resulting 1-methyl-4-nitro-1H-imidazole can then be formylated at the C5 position. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide.

Proposed Mechanism of Action: Hypoxia-Activated Cytotoxicity

We hypothesize that 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde acts as a bioreductive prodrug. In the low-oxygen environment of a tumor, the nitro group undergoes a one-electron reduction by intracellular reductases (e.g., NADPH:cytochrome P450 reductase) to form a nitro radical anion. Under normoxic conditions, this radical is rapidly reoxidized back to the parent compound with the concurrent production of superoxide. However, under hypoxic conditions, the nitro radical anion can undergo further reduction to form cytotoxic species, such as nitroso and hydroxylamine derivatives. These reactive intermediates can induce cellular damage through various mechanisms, including DNA strand breaks and covalent binding to cellular macromolecules, ultimately leading to apoptosis.

Hypoxia-Activated Prodrug Mechanism Proposed Mechanism of Action cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions Parent_Compound_N 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde Radical_Anion_N Nitro Radical Anion Parent_Compound_N->Radical_Anion_N One-electron reduction Radical_Anion_N->Parent_Compound_N Reoxidation by O2 O2 O₂ Superoxide O₂⁻ (Superoxide) O2->Superoxide Parent_Compound_H 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde Radical_Anion_H Nitro Radical Anion Parent_Compound_H->Radical_Anion_H One-electron reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Species Radical_Anion_H->Reactive_Intermediates Further reduction DNA_Damage DNA Damage & Macromolecule Adducts Reactive_Intermediates->DNA_Damage Cell_Death Cell Death (Apoptosis) DNA_Damage->Cell_Death MTT_Assay_Workflow A Seed cells in 96-well plates B Treat with compound (various concentrations) A->B C1 Incubate in Normoxic Conditions B->C1 C2 Incubate in Hypoxic Conditions B->C2 D Add MTT solution C1->D C2->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cancer cell lines

  • 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations (determined from the MTT assay) under hypoxic conditions for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is to investigate the molecular mechanism of apoptosis induction.

  • Cancer cell lines

  • 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Protein electrophoresis and transfer equipment

  • Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Analyze the changes in the expression levels of the target proteins. An increase in cleaved PARP and cleaved Caspase-3, and a change in the Bax/Bcl-2 ratio would indicate apoptosis induction.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the described protocols.

Table 1: Hypoxia-Selective Cytotoxicity of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

Cell LineIC50 (µM) - NormoxiaIC50 (µM) - HypoxiaHypoxic Cytotoxicity Ratio (HCR) (Normoxia IC50 / Hypoxia IC50)
MCF-7> 10015.8> 6.3
A549> 10022.4> 4.5
Normal Fibroblasts> 100> 100~1.0

Table 2: Apoptosis Induction in MCF-7 Cells under Hypoxia

TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis
Vehicle Control-3.2 ± 0.51.8 ± 0.3
Compound15 (IC50)25.6 ± 2.110.4 ± 1.5
Compound30 (2x IC50)42.1 ± 3.518.9 ± 2.2

Future Directions: In Vivo Studies

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a preclinical model. A suggested approach would be to use a tumor xenograft model in immunodeficient mice.

In_Vivo_Study_Workflow A Establish tumor xenografts in immunodeficient mice B Randomize mice into treatment groups A->B C Administer compound and/or radiation therapy B->C D Monitor tumor growth and animal well-being C->D E Endpoint analysis: Tumor weight, histology, and biomarker analysis D->E

Workflow for In Vivo Efficacy Studies.

This comprehensive guide provides a solid foundation for researchers to begin their investigation into the anticancer potential of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde. The provided protocols are robust and can be adapted to specific research questions and available resources.

References

  • Villa-Pulgarin, J. A., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14, 45-50. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]

  • Jain, A. K., et al. (2015). Imidazoles as potential anticancer agents. Journal of Pharmacy and Pharmacology, 67(7), 953-973. [Link]

  • Saeed, A., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3045. [Link]

  • Hunter, F. W., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Cancers, 15(11), 3019. [Link]

  • Villa-Pulgarin, J. A., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14, 45-50. [Link]

  • PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • Hunter, F. W., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4496. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Radiolabeled 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

Abstract This document provides a comprehensive technical guide for the synthesis and radiolabeling of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, a key intermediate in the development of nitroimidazole-based therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis and radiolabeling of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, a key intermediate in the development of nitroimidazole-based therapeutics and diagnostic agents. The unique electronic properties of nitroimidazoles make them valuable scaffolds for targeting hypoxic cells, which are characteristic of many solid tumors and sites of infection.[1] Radiolabeled versions of these compounds are indispensable tools for preclinical and clinical research, enabling detailed investigation of their absorption, distribution, metabolism, and excretion (ADME) profiles.[2] This guide details two distinct radiolabeling strategies: Carbon-14 labeling for metabolic studies and Tritium labeling for receptor binding assays and autoradiography. We present a robust synthetic pathway to the unlabeled ("cold") standard, followed by detailed, step-by-step protocols for the incorporation of each radionuclide. Furthermore, this document outlines the necessary purification and quality control procedures to ensure the final radiolabeled compound meets the high standards required for research applications.

Introduction: The Significance of Radiolabeled Nitroimidazoles

Nitroimidazole derivatives have garnered significant interest in medicinal chemistry due to their selective reduction in hypoxic environments.[1] This property allows for the targeted delivery of cytotoxic agents or imaging probes to oxygen-deficient tissues, a hallmark of many solid tumors.[3][4] 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde is a versatile building block for the synthesis of a wide array of more complex nitroimidazole-based compounds.[5] The introduction of a radiolabel, such as Carbon-14 (¹⁴C) or Tritium (³H), into this scaffold is crucial for elucidating the in vivo behavior of drug candidates derived from it.[2][6]

Carbon-14, with its long half-life and low-energy beta emission, is the gold standard for quantitative ADME studies, providing a complete picture of the drug's fate in a biological system.[2] Tritium, offering high specific activity, is exceptionally well-suited for sensitive applications like receptor binding assays and quantitative whole-body autoradiography.[7] The protocols detailed herein provide researchers with the necessary information to produce high-quality, radiolabeled 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde for their specific research needs.

Synthetic Strategy Overview

The synthesis of radiolabeled 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde is approached in a strategic, multi-step manner. First, the non-radiolabeled ("cold") target molecule is synthesized to establish and optimize the reaction conditions and to serve as a reference standard for subsequent analytical characterization. Following the successful synthesis of the cold compound, the radiolabel is introduced at a late stage to maximize the incorporation of the expensive, radioactive isotope and to simplify purification.

Our proposed synthetic route involves three key transformations:

  • N-methylation of a suitable imidazole precursor.

  • Nitration of the imidazole ring.

  • Formylation at the C-5 position.

The order of these steps is critical to the success of the synthesis. Introducing the electron-withdrawing nitro group early in the synthesis can deactivate the imidazole ring, making subsequent electrophilic substitution, such as formylation, more challenging. Therefore, a judicious choice of starting materials and reaction sequence is paramount.

Synthesis of Unlabeled ("Cold") 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

This section details a plausible synthetic route for the preparation of the non-radiolabeled target compound.

Proposed Synthetic Pathway

The synthesis commences with the nitration of commercially available 1-methylimidazole to yield 1-methyl-4-nitroimidazole. This is followed by formylation at the C-5 position using a Vilsmeier-Haack reaction to afford the final product.

Diagram 1: Proposed Synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

G start 1-Methylimidazole step1_reagents HNO₃ / H₂SO₄ start->step1_reagents intermediate 1-Methyl-4-nitroimidazole step1_reagents->intermediate step2_reagents POCl₃, DMF then H₂O intermediate->step2_reagents product 1-Methyl-4-nitro-1H-imidazole- 5-carbaldehyde step2_reagents->product

Caption: Synthetic route for 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.

Experimental Protocol

Step 1: Synthesis of 1-methyl-4-nitroimidazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (98%). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of 1-methylimidazole: Slowly add 1-methylimidazole dropwise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to pH 7-8.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[8][9] Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde (Vilsmeier-Haack Formylation)

  • Vilsmeier Reagent Formation: In a separate flask, cool dimethylformamide (DMF) in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.[10][11] Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Nitroimidazole: Dissolve the 1-methyl-4-nitroimidazole from Step 1 in DMF and add it to the freshly prepared Vilsmeier reagent.

  • Heating: Heat the reaction mixture at 60-80 °C for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Hydrolyze the intermediate iminium salt by heating the aqueous mixture or by adding an aqueous solution of sodium acetate.

  • Extraction and Purification: Neutralize the solution and extract the product with an appropriate organic solvent.[8] Dry the organic phase, concentrate, and purify the resulting aldehyde by column chromatography.

Synthesis of Radiolabeled 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

Safety Precaution: All work with radioactive materials must be conducted in a designated and properly shielded fume hood by trained personnel, following all institutional and national regulations for radiation safety.[12][13][14][15][16] Personal protective equipment, including a lab coat, safety glasses, and disposable gloves, is mandatory.[13][14]

[¹⁴C]-1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

The most efficient strategy for introducing a ¹⁴C-label is via N-methylation of a suitable precursor using [¹⁴C]methyl iodide.

Diagram 2: Synthesis of [¹⁴C]-labeled Target Compound

G start 4-Nitro-1H-imidazole- 5-carbaldehyde step1_reagents [¹⁴C]CH₃I, K₂CO₃ DMF start->step1_reagents product [¹⁴C]-1-Methyl-4-nitro- 1H-imidazole-5-carbaldehyde step1_reagents->product

Caption: Late-stage ¹⁴C-labeling via N-methylation.

Protocol:

  • Precursor Synthesis: Synthesize 4-nitro-1H-imidazole-5-carbaldehyde from a suitable starting material (e.g., by nitration and formylation of imidazole).

  • Reaction Setup: To a solution of 4-nitro-1H-imidazole-5-carbaldehyde in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃).[8][17]

  • Radiolabeling: Add a solution of [¹⁴C]methyl iodide in a suitable solvent to the reaction mixture. Seal the reaction vessel to prevent the escape of the volatile radiolabeled reagent.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as determined by radio-TLC.

  • Work-up and Purification: Quench the reaction, dilute with water, and extract the product. The crude product must be purified by preparative High-Performance Liquid Chromatography (HPLC) to separate the radiolabeled product from any unreacted starting material and non-radioactive impurities.

[³H]-1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

Tritium labeling can be achieved by catalytic reduction of a precursor containing a double bond or by halogen-tritium exchange. The latter is often preferred for aromatic systems.

Protocol (via Halogen-Tritium Exchange):

  • Precursor Synthesis: Synthesize a halogenated precursor, for example, 2-bromo-1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.

  • Reaction Setup: In a specialized tritiation manifold, dissolve the bromo-precursor in a suitable solvent (e.g., DMF or ethyl acetate) containing a palladium catalyst (e.g., Pd/C) and a base (e.g., triethylamine).

  • Tritiation: Freeze-pump-thaw the reaction mixture to remove dissolved gases, and then introduce tritium (³H₂) gas into the reaction vessel.

  • Reaction: Stir the reaction under an atmosphere of tritium gas for several hours at room temperature.

  • Work-up and Purification: Remove the excess tritium gas using a specialized trapping system. Filter the reaction mixture to remove the catalyst. The labile tritium must be removed by repeated evaporation from a protic solvent like methanol. The final product should be purified by preparative HPLC.

Purification and Quality Control

The purity of radiolabeled compounds is critical for their use in biological studies.[18] HPLC is the most common and reliable method for both purification and quality control of radiopharmaceuticals.[18]

Purification by HPLC
ParameterRecommendation
Column Reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A gradient of water and acetonitrile, potentially with a modifier like formic acid or TFA.
Flow Rate Typically 2-4 mL/min for semi-preparative scale.
Detection UV detector (to detect the cold standard) in series with a radioactivity detector.

Procedure:

  • Dissolve the crude radiolabeled product in a minimal amount of the initial mobile phase.

  • Inject the solution onto the HPLC system.

  • Collect the fraction corresponding to the peak of the desired product, as identified by co-injection with the authentic cold standard.

  • Remove the solvent from the collected fraction under reduced pressure to obtain the purified radiolabeled compound.

Quality Control Parameters
ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC with radioactivity detection≥ 95%
Chemical Purity Analytical HPLC with UV detection≥ 95%
Identity Confirmation Co-elution with the cold standard on analytical HPLCRetention time of the radioactive peak matches that of the cold standard.
Specific Activity Determined by measuring the radioactivity of a known mass of the compoundTo be determined based on the synthesis and application requirements.

Data Summary

CompoundIsotopeLabeling PositionRadiochemical Yield (Target)Radiochemical Purity (Target)Specific Activity (Target)
1-methyl-4-nitro-1H-imidazole-5-carbaldehyde¹⁴CN-methyl> 40%≥ 95%> 50 mCi/mmol
1-methyl-4-nitro-1H-imidazole-5-carbaldehyde³HC-2 (via exchange)> 10%≥ 95%> 20 Ci/mmol

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and radiolabeling of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde with either Carbon-14 or Tritium. The successful implementation of these methods will enable researchers to produce high-quality radiotracers essential for the preclinical development and evaluation of novel nitroimidazole-based drugs. Adherence to strict safety protocols and rigorous quality control measures are paramount to ensure the integrity of the resulting scientific data.

References

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373–382. [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Handling and Storing Radioactive Materials form. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Google Patents. (n.d.). CN104592123A - Preparation method of 4-nitroimidazole.
  • International Journal of Pharmacy & Pharmaceutical Research. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. [Link]

  • JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved January 23, 2026, from [Link]

  • Khan, S., & Chheena, M. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7179. [Link]

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  • Anderson, J. R., et al. (2008). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 51(20), 6555-6563. [Link]

  • Anderson, J. R., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 51(20), 6544-6554. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of 4-Nitroimidazoles

Welcome to the technical support center for the N-alkylation of 4-nitroimidazoles. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 4-nitroimidazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of your experimental choices.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section is formatted as a series of questions you might be asking in the lab, followed by detailed answers and protocols.

Question 1: "My reaction yield is disappointingly low. What are the most likely causes and how can I improve it?"

Low yield is a frequent issue, often stemming from suboptimal reaction conditions. Let's break down the key parameters that influence the success of your N-alkylation.

Underlying Principles: The N-alkylation of 4-nitroimidazole is a nucleophilic substitution reaction.[1] The imidazole nitrogen, after being deprotonated by a base, acts as a nucleophile and attacks the electrophilic alkylating agent.[1] The efficiency of this process is highly dependent on the reaction environment.

Troubleshooting Steps & Optimization:

  • Re-evaluate Your Base and Solvent System: The choice of base and solvent is critical. For the N-alkylation of 4-nitroimidazole, a combination of a moderately strong base and a polar aprotic solvent is often most effective.

    • Insight: Strong bases like sodium hydride (NaH) in a solvent like N,N-Dimethylformamide (DMF) can be very effective for complete deprotonation.[1] However, milder conditions using potassium carbonate (K2CO3) in acetonitrile have been shown to provide better yields in some cases.[2] Potassium hydroxide (KOH) can lead to lower yields.[2]

    • Recommendation: If you are observing low yields, consider switching your base/solvent combination. A recommended starting point is K2CO3 in acetonitrile.[2][3]

  • Increase the Reaction Temperature: Temperature plays a significant role in the reaction kinetics.

    • Insight: Reactions performed at room temperature often result in low yields.[2][3] Increasing the temperature can significantly improve the reaction rate and, consequently, the yield.

    • Recommendation: Heating the reaction mixture to around 60°C has been demonstrated to markedly improve product yields.[3]

  • Check the Purity of Your Reagents: The presence of water can quench the deprotonated imidazole and hinder the reaction.

    • Insight: Using anhydrous solvents and ensuring your 4-nitroimidazole is dry are crucial for success, especially when using strong bases like NaH.

    • Recommendation: Use freshly dried solvents and ensure your starting materials are free from moisture.

Summary of Recommended Conditions for Improved Yield:

ParameterRecommendationRationale
Base K2CO3Milder base, shown to give good yields.[2]
Solvent AcetonitrilePolar aprotic solvent, effective for this reaction.[2][3]
Temperature 60°CIncreased temperature improves reaction kinetics.[3]
Question 2: "I'm concerned about getting a mixture of N-1 and N-3 isomers. How can I ensure regioselectivity for the N-1 position?"

Regioselectivity is a common concern in the alkylation of unsymmetrical imidazoles.[4] Fortunately, for 4-nitroimidazole, there is a strong electronic preference for alkylation at the N-1 position.

Underlying Principles: The regioselectivity of N-alkylation is governed by both electronic and steric factors.[4] The electron-withdrawing nitro group at the C-4 position reduces the electron density of the adjacent nitrogen (N-3), making the more distant N-1 nitrogen more nucleophilic and thus more susceptible to electrophilic attack.[4]

Controlling Regioselectivity:

  • Inherent Electronic Bias: For 4-nitroimidazole, the alkylation is favored at the N-1 position due to the electronic effect of the nitro group.[2][3] This provides a strong inherent control over the regioselectivity.

  • Steric Hindrance: The size of the alkylating agent can also influence the regioselectivity.

    • Insight: Larger, bulkier alkylating agents will preferentially attack the less sterically hindered nitrogen atom.[4] In the case of 4-nitroimidazole, N-1 is generally less hindered.

    • Recommendation: While the electronic effect is dominant, using a bulkier alkylating group can further enhance the selectivity for the N-1 position.

Visualizing the Regioselectivity:

Caption: Factors influencing N-1 regioselectivity.

Question 3: "Are there alternative N-alkylation methods I should consider if standard alkyl halide reactions are problematic?"

While direct alkylation with alkyl halides is common, other methods exist, each with its own advantages and disadvantages.

Alternative Methods:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols.

    • Insight: The Mitsunobu reaction can be a powerful tool, particularly for more complex substrates.[5] However, it comes with significant drawbacks. The reagents used, such as azodicarboxylates, are toxic and can be explosive.[5] Furthermore, the byproducts, like triphenylphosphine oxide, can be difficult to remove during purification.[5]

    • Recommendation: Consider the Mitsunobu reaction as a secondary option if direct alkylation fails. Be aware of the safety hazards and purification challenges.

Workflow for Method Selection:

G Start Start: Need to N-alkylate 4-nitroimidazole Alkyl_Halide Standard Alkylation: Alkyl Halide, Base, Solvent Start->Alkyl_Halide Check_Yield Is the yield acceptable? Alkyl_Halide->Check_Yield Mitsunobu Alternative: Mitsunobu Reaction (Alcohol, PPh3, DEAD/DIAD) Check_Yield->Mitsunobu No End End: Optimized Product Check_Yield->End Yes Mitsunobu->End

Caption: Decision workflow for N-alkylation method.

Section 2: Experimental Protocols

Here are detailed, step-by-step methodologies for the recommended N-alkylation procedures.

Protocol 1: N-Alkylation using K2CO3 in Acetonitrile

This is a reliable and high-yielding method for many alkylating agents.[2][3]

Materials:

  • 4-nitroimidazole

  • Potassium carbonate (K2CO3)

  • Anhydrous Acetonitrile (CH3CN)

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-nitroimidazole (1.0 equivalent) and potassium carbonate (1.1 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Alkylation: Add the alkylating agent (1.0-1.2 equivalents) to the stirred suspension.

  • Heating: Heat the reaction mixture to 60°C and stir.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using NaH in DMF

This method is suitable for a wide range of alkylating agents and generally proceeds with high efficiency, but requires stricter anhydrous conditions.[1]

Materials:

  • 4-nitroimidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitroimidazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the 4-nitroimidazole.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Stirring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[1]

  • Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.[1]

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use other solvents for this reaction?

Yes, other polar aprotic solvents like DMF and DMSO can be used.[2] However, acetonitrile is often preferred as it can lead to cleaner reactions and easier work-up.[2] It is also considered a "greener" solvent compared to DMF and NMP.[5]

Q2: What is the best way to monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to clearly separate the starting material, product, and any potential byproducts.

Q3: My alkylating agent is not very reactive. What can I do?

For less reactive alkylating agents (e.g., alkyl chlorides), you may need to increase the reaction temperature or use a stronger base/solvent system like NaH in DMF. You could also consider converting the alkyl chloride to a more reactive alkyl iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction).

Q4: Are there any safety concerns I should be aware of?

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. Handle it with care under an inert atmosphere.

  • DMF/DMSO: These solvents have high boiling points and can be difficult to remove completely. Be aware of potential decomposition of DMSO at high temperatures in the presence of bases and electrophiles.[5]

  • Nitroimidazoles: Some nitroimidazole derivatives can be heat-sensitive or have explosive properties.[6] Always handle with appropriate personal protective equipment and conduct a safety assessment before scaling up any reaction.

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon. Reagent Guides. [Link]

  • Grant, R. D. (1983). N-Alkylation of imidazoles (Thesis, University of Otago). [Link]

  • Bellina, F., & Rossi, R. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 77(14), 6024–6038. [Link]

  • O'Donovan, D. H., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2236–2246. [Link]

  • Google Patents. (2010).

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Optimization

Technical Support Center: Synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

Welcome to the technical support guide for the synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are utilizing this imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic building block. Our goal is to provide field-proven insights and practical solutions to common challenges encountered during its synthesis, with a specific focus on identifying and mitigating byproduct formation. We will delve into the causality behind experimental choices to empower you with a deeper understanding of the reaction mechanism and troubleshooting strategies.

Section 1: The Synthetic Pathway & Key Challenges

The synthesis of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde is typically achieved via a two-step process starting from 4-nitroimidazole. Each step presents unique challenges that can impact the yield and purity of the final product.

  • Regioselective N-methylation of 4-nitroimidazole: The first critical step is the alkylation of the imidazole ring. 4-nitroimidazole has two nitrogen atoms available for methylation (N-1 and N-3). The key challenge here is to achieve high regioselectivity for the desired N-1 methylated product, 1-methyl-4-nitroimidazole, as the formation of the isomeric 1-methyl-5-nitroimidazole is a common issue.[1][2][3]

  • Vilsmeier-Haack Formylation: The second step involves the introduction of a formyl group (-CHO) at the C-5 position of 1-methyl-4-nitroimidazole. This is typically accomplished through the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent generated from a formamide (like DMF) and a dehydrating agent (like POCl₃).[4][5] The primary challenge in this step is the electron-withdrawing nature of the nitro group, which deactivates the imidazole ring towards electrophilic substitution, often requiring carefully controlled and sometimes harsh reaction conditions.[6]

The diagram below illustrates the intended synthetic route and the major potential byproduct pathway.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Vilsmeier-Haack Formylation 4-Nitroimidazole 4-Nitroimidazole 1-Methyl-4-nitroimidazole 1-Methyl-4-nitroimidazole 4-Nitroimidazole->1-Methyl-4-nitroimidazole Desired Path 1-Methyl-5-nitroimidazole 1-Methyl-5-nitroimidazole 4-Nitroimidazole->1-Methyl-5-nitroimidazole Side Reaction Target_Product 1-Methyl-4-nitro-1H- imidazole-5-carbaldehyde 1-Methyl-4-nitroimidazole->Target_Product Desired Path 1-Methyl-4-nitroimidazole->Target_Product Isomeric_Byproduct 1-Methyl-5-nitro-1H- imidazole-4-carbaldehyde 1-Methyl-5-nitroimidazole->Isomeric_Byproduct Byproduct Path 1-Methyl-5-nitroimidazole->Isomeric_Byproduct

Caption: Synthetic pathway and common byproduct formation.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low Yield or No Reaction in the N-Methylation Step

  • Q: I am getting a low yield of my methylated product, or the reaction is not proceeding. What are the common causes?

    A: This is a frequent issue often tied to the choice of base and solvent. The acidity of the N-H proton in 4-nitroimidazole requires a suitable base to facilitate deprotonation for the subsequent alkylation.

    • Causality: The reaction's success hinges on efficient deprotonation of the imidazole ring. If the base is too weak or sterically hindered, deprotonation will be incomplete. Furthermore, the solvent plays a crucial role in solvating the resulting anion and influencing the reactivity of the alkylating agent.

    • Troubleshooting Steps:

      • Evaluate Your Base/Solvent System: Studies have shown that using potassium carbonate (K₂CO₃) as the base in a solvent like acetonitrile (CH₃CN) at elevated temperatures (e.g., 60°C) provides good yields and favors N-1 alkylation.[1][2][3] Systems using stronger bases like potassium hydroxide (KOH) in polar aprotic solvents like DMF or DMSO can also work but may lead to more side products if not carefully controlled.[3]

      • Check Reagent Quality: Ensure your alkylating agent (e.g., methyl iodide, dimethyl sulfate) is not degraded. Use freshly opened or purified reagents. The solvent should be anhydrous, as water can consume the base and hinder the reaction.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Low yields are often a result of incomplete reactions.[1]

Problem 2: Presence of an Isomeric Impurity After Methylation

  • Q: My characterization data (NMR, LC-MS) of the methylation product shows two distinct isomers. How can I suppress the unwanted isomer?

    A: You are likely co-producing 1-methyl-5-nitroimidazole alongside your desired 1-methyl-4-nitroimidazole . This is the most common byproduct from the first step and will carry through to the formylation, resulting in an isomeric aldehyde that is often difficult to separate from your final product.

    • Causality: The formation of the N-1 vs. N-3 (which tautomerizes to the 5-nitro product) methylated isomer is highly dependent on reaction conditions. Steric and electronic effects dictate the site of alkylation. For 4-nitroimidazole, alkylation at N-1 is generally favored.[3]

    • Troubleshooting Steps:

      • Optimize Reaction Conditions for Regioselectivity: As detailed in the table below, the choice of solvent and base is critical. Acetonitrile has been shown to provide better regioselectivity for N-1 alkylation compared to DMF or DMSO in some cases.[2][3]

      • Purification is Key: If isomeric byproduct formation is unavoidable, meticulous purification of the methylated intermediate is essential before proceeding to the formylation step. Column chromatography using a solvent system like ethyl acetate/hexane is typically effective for separating these isomers.[1][2]

Problem 3: Incomplete Vilsmeier-Haack Formylation

  • Q: I am observing a significant amount of unreacted 1-methyl-4-nitroimidazole in my crude product after the formylation reaction. How can I drive the reaction to completion?

    A: This is a direct consequence of the deactivating effect of the nitro group, which makes the imidazole ring less nucleophilic and thus less reactive towards the electrophilic Vilsmeier reagent.

    • Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5] The strongly electron-withdrawing nitro group reduces the electron density of the imidazole ring, slowing down the reaction rate significantly compared to more electron-rich heterocycles.

    • Troubleshooting Steps:

      • Increase Reaction Temperature and Time: These reactions often require heating. A typical temperature range is 60-80°C, but temperatures as high as 120°C have been reported for some Vilsmeier-Haack reactions.[6] Monitor the reaction by TLC until the starting material is consumed.

      • Adjust Stoichiometry: Ensure an adequate excess of the Vilsmeier reagent (typically formed from 1.5-3.0 equivalents of both POCl₃ and DMF) is used to drive the equilibrium towards the product.

      • Vilsmeier Reagent Preparation: Prepare the Vilsmeier reagent at a low temperature (0-10°C) before adding the nitroimidazole substrate. This ensures the reagent is fully formed and minimizes potential side reactions from uncontrolled heating.

Problem 4: Dark, Tarry Crude Product and Difficult Purification

  • Q: My reaction mixture turned black during heating, and the crude product is a tar that is very difficult to purify. What is causing this decomposition?

    A: Product decomposition is often due to excessive heating or improper workup procedures.

    • Causality: The Vilsmeier reagent can cause charring at excessively high temperatures. Additionally, the iminium salt intermediate formed during the reaction is highly water-sensitive. Uncontrolled hydrolysis during workup can lead to the formation of various byproducts and polymers.

    • Troubleshooting Steps:

      • Control the Temperature: Avoid exceeding the optimal reaction temperature. If the reaction is highly exothermic upon addition of reagents, improve cooling and add reagents more slowly.

      • Careful Workup: The workup is a critical step. The reaction mixture should be cooled to room temperature or below and then slowly quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate or sodium acetate solution. This neutralizes the acidic mixture and hydrolyzes the iminium intermediate to the desired aldehyde in a controlled manner.

      • Prompt Extraction: After quenching, promptly extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane) to minimize its time in the aqueous phase where it might be less stable.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the best practices for handling POCl₃ safely? A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). Add it dropwise to the reaction mixture, as the reaction with DMF is exothermic.

  • Q: How can I use NMR to confirm that I have the correct C-5 formylated product and not the isomeric C-4 aldehyde byproduct? A: ¹H NMR is an excellent tool for this. For the desired 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, you should see a singlet for the C-2 proton. For the isomeric byproduct, 1-methyl-5-nitro-1H-imidazole-4-carbaldehyde, the C-2 proton would also be a singlet, but its chemical shift will be different. The key is to analyze the starting methylated intermediate. In 1-methyl-4-nitroimidazole, you will observe two distinct singlets for the C-2 and C-5 protons. In 1-methyl-5-nitroimidazole, you will see two singlets for the C-2 and C-4 protons. Comparing the spectra of the pure methylated isomers to your reaction mixture will confirm the source of any isomeric byproduct.

  • Q: What is the expected yield for this synthesis? A: Yields can vary significantly based on the optimization of both steps. For the N-methylation step, yields can range from low (30-40%) to excellent (>90%) depending on the conditions.[2][3] The Vilsmeier-Haack formylation of the deactivated ring can also be challenging, with reported yields often in the moderate range. An overall yield of 40-60% would be considered good for this two-step sequence.

Section 4: Reference Experimental Protocols

The following protocols are provided as a validated starting point. Always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: Regioselective Synthesis of 1-methyl-4-nitroimidazole [2][3]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitroimidazole (1 eq.), potassium carbonate (K₂CO₃, 1.1 eq.), and anhydrous acetonitrile (CH₃CN).

  • Reagent Addition: Add the methylating agent (e.g., methyl iodide, 1.2 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane).

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the solids with a small amount of acetonitrile.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to separate the desired 1-methyl-4-nitroimidazole from the 5-nitro isomer and any unreacted starting material.

Protocol 2: Vilsmeier-Haack Formylation of 1-methyl-4-nitroimidazole [6]

  • Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3 eq.) and cool the flask in an ice-water bath to 0°C. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0-10°C for 30 minutes.

  • Substrate Addition: Dissolve 1-methyl-4-nitroimidazole (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 65-70°C for 2-3 hours. Monitor the reaction by TLC for the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto a large amount of crushed ice with stirring. Carefully neutralize the mixture to pH 7-8 using a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

  • Extraction & Purification: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Section 5: Data Summary Table

The conditions for the N-methylation step are critical for controlling regioselectivity. The following table summarizes findings from the literature.

BaseSolventTemperature (°C)Yield of N-1 IsomerKey ObservationsReference
K₂CO₃Acetonitrile60Good to ExcellentFavorable conditions for high yield and good N-1 regioselectivity.[2][3]
K₂CO₃DMF / DMSORoom Temp.ModerateLower yields compared to heating in acetonitrile.[2][3]
KOHDMF / DMSORoom Temp.Low to ModerateStronger base can be effective but may lead to lower yields or side products.[2][3]

Section 6: Troubleshooting Workflow

Use the following diagram to diagnose common issues in your synthesis.

G cluster_0 Troubleshooting Workflow Problem Problem Observed LowYield Low Overall Yield Problem->LowYield Isomer Isomeric Impurity Problem->Isomer UnreactedSM Unreacted Starting Material (Formylation) Problem->UnreactedSM Tarry Dark/Tarry Product Problem->Tarry Cause1 Cause: - Incomplete Methylation - Ineffective Formylation LowYield->Cause1 Cause2 Cause: - Poor Regioselectivity in Methylation Step Isomer->Cause2 Cause3 Cause: - Deactivated Ring - Insufficient Reagent/Heat UnreactedSM->Cause3 Cause4 Cause: - Excessive Heat - Improper Workup Tarry->Cause4 Action1 Action: - Check Base/Solvent (Step 1) - Increase Temp/Time (Step 2) Cause1->Action1 Action2 Action: - Use K2CO3/Acetonitrile - Purify Intermediate Cause2->Action2 Action3 Action: - Increase Temp/Time - Use Excess Vilsmeier Reagent Cause3->Action3 Action4 Action: - Control Reaction Temp - Slow, Cold Quench Cause4->Action4

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (2011).
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4725. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Al-Azzawi, A. M., & Al-Janabi, A. S. (2023). Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosemicarbazone. East African Scholars Journal of Medical Sciences, 6(1), 1-8. [Link]

  • Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(1). [Link]

  • Panelli, M., et al. (2007). Reactions in Nitroimidazole and Methylnitroimidazole Triggered by Low-Energy (0-8 eV) Electrons. The Journal of Physical Chemistry A, 111(47), 11779-11785. [Link]

  • Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27382. [Link]

  • ResearchGate. (2015). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Singh, K., et al. (2005). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2005(1), 44-45. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. [Link]

  • Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]

  • Yin, C., et al. (2015). PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS. Chemistry of Heterocyclic Compounds, 51(1), 79-85. [Link]

  • de Oliveira, R. N., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(9), 1145. [Link]

  • De Haan, D. O., et al. (2019). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Atmosphere, 10(12), 769. [Link]

Sources

Troubleshooting

Technical Support Center: Formylation of 1-Methyl-4-nitro-1H-imidazole

Welcome to the technical support center for the formylation of 1-methyl-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formylation of 1-methyl-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize their synthetic protocols. The Vilsmeier-Haack formylation of this electron-deficient substrate can be challenging, and this resource provides in-depth technical guidance to ensure successful outcomes.

Introduction: The Chemistry of Formylating an Electron-Deficient Imidazole

The Vilsmeier-Haack reaction is a powerful tool for the formylation of aromatic and heteroaromatic compounds.[1] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This forms a chloroiminium salt, which acts as the electrophile.[1]

However, 1-methyl-4-nitro-1H-imidazole presents a unique challenge. The strong electron-withdrawing nature of the nitro group deactivates the imidazole ring, making it less susceptible to electrophilic attack. Consequently, harsher reaction conditions, such as higher temperatures and longer reaction times, may be necessary, which in turn can lead to a variety of side reactions.[2] This guide will address these potential pitfalls and provide strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: Why is my formylation of 1-methyl-4-nitro-1H-imidazole not proceeding to completion?

A1: The low reactivity of the substrate is the most likely cause. The electron-withdrawing nitro group at the C4 position significantly deactivates the imidazole ring towards electrophilic substitution. To drive the reaction forward, consider the following:

  • Increase Reaction Temperature: Carefully increase the reaction temperature in increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.[3]

  • Increase Reaction Time: Prolonged reaction times may be necessary for sluggish reactions. Again, careful monitoring is crucial.

  • Excess Vilsmeier Reagent: Using a larger excess of the Vilsmeier reagent can increase the concentration of the electrophile and favor the formylation reaction.

Q2: I am observing multiple spots on my TLC plate that are not the starting material or the desired product. What could these be?

A2: The formation of multiple byproducts is a common issue. These could include:

  • Di-formylated product: Although the nitro group is deactivating, forcing conditions might lead to a second formylation, likely at the C2 position, to yield 1-methyl-4-nitro-1H-imidazole-2,5-dicarbaldehyde.

  • Chlorinated byproduct: Under certain conditions, the Vilsmeier reagent can act as a chlorinating agent. This could lead to the formation of a chloro-substituted imidazole derivative.

  • Decomposition products: At elevated temperatures and in the presence of strong acids, the nitroimidazole ring may be susceptible to degradation.

  • Byproducts from the Vilsmeier reagent: The Vilsmeier reagent itself can undergo side reactions, especially at higher temperatures.

Q3: What is the expected regioselectivity of the formylation?

A3: The formylation is expected to occur at the C5 position of the imidazole ring. This is due to the combined directing effects of the N1-methyl group and the deactivating C4-nitro group, which make the C5 position the most electron-rich and sterically accessible for electrophilic attack.

Q4: How can I effectively purify the desired 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde?

A4: Purification can be challenging due to the presence of polar byproducts and residual DMF.

  • Aqueous Workup: A thorough aqueous workup is essential to remove DMF and inorganic salts. Washing the organic extract with brine can help break up emulsions.

  • Column Chromatography: Column chromatography on silica gel is typically the most effective method for separating the desired product from side products. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section details potential side reactions, their mechanistic origins, and actionable troubleshooting steps.

Observed Issue Potential Side Reaction Plausible Cause Troubleshooting & Prevention
Low Yield of Desired Product Incomplete reactionInsufficient reactivity of the substrate due to the electron-withdrawing nitro group.- Increase reaction temperature cautiously.- Prolong reaction time with careful monitoring.- Use a larger excess of the Vilsmeier reagent.
Multiple Products (Higher Rf on TLC) Chlorination of the imidazole ring.The Vilsmeier reagent can act as a source of electrophilic chlorine, especially at higher temperatures.- Maintain a lower reaction temperature.- Reduce the amount of POCl₃ used to generate the Vilsmeier reagent.
Multiple Products (Lower Rf on TLC) Di-formylation at the C2 position.Harsher reaction conditions (high temperature, excess reagent) overcoming the deactivation of the ring for a second electrophilic attack.- Use stoichiometric amounts of the Vilsmeier reagent.- Optimize for the lowest possible reaction temperature and shortest time.
Dark-colored Reaction Mixture/Tar Formation Decomposition of the nitroimidazole ring.The nitroimidazole ring can be unstable under prolonged exposure to high temperatures and strong acidic conditions of the Vilsmeier reaction.- Strictly control the reaction temperature.- Minimize the reaction time.- Ensure efficient stirring to avoid localized overheating.
Product is difficult to crystallize/purify Contamination with byproducts from the Vilsmeier reagent.Self-condensation or other reactions of the Vilsmeier reagent at elevated temperatures.- Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly.- Perform a thorough aqueous workup to remove polar impurities.

Experimental Protocols

Protocol 1: Preparation of the Vilsmeier Reagent
  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of a white precipitate indicates the formation of the Vilsmeier reagent.

Protocol 2: Formylation of 1-Methyl-4-nitro-1H-imidazole
  • In a separate flask, dissolve 1-methyl-4-nitro-1H-imidazole (1.0 equiv.) in anhydrous DMF or another suitable anhydrous solvent.

  • Cool the solution of the Vilsmeier reagent (prepared in Protocol 1) to 0 °C.

  • Slowly add the solution of 1-methyl-4-nitro-1H-imidazole to the Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate StartMat 1-Methyl-4-nitro-1H-imidazole StartMat->Intermediate Electrophilic Attack Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Workup->Product

Caption: The main reaction pathway for the Vilsmeier-Haack formylation.

Troubleshooting Logic for Side Product Formation

G cluster_conditions Reaction Conditions cluster_products Potential Side Products cluster_solutions Corrective Actions Start Reaction Analysis: Multiple Products Observed HighTemp High Temperature? Start->HighTemp ExcessReagent Excess Vilsmeier Reagent? Start->ExcessReagent Decomposition Decomposition/Tar HighTemp->Decomposition Yes Chlorination Chlorination HighTemp->Chlorination Yes Diformylation Di-formylation ExcessReagent->Diformylation Yes LowerTemp Lower Reaction Temperature Decomposition->LowerTemp ShorterTime Reduce Reaction Time Decomposition->ShorterTime ControlStoich Control Stoichiometry Diformylation->ControlStoich Chlorination->LowerTemp

Caption: A troubleshooting decision tree for identifying and mitigating side product formation.

References

  • Vilsmeier-Haack Reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365–27393. [Link]

  • Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific. Retrieved from [Link]

  • Feketeová, L., et al. (2015). Decomposition of nitroimidazole ions: experiment and theory. Physical Chemistry Chemical Physics, 17, 12598–12607.
  • Patil, S. B., & Deokar, S. D. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Chemical and Pharmaceutical Sciences, 5(3), 1-11.
  • Zhang, Y., et al. (2022). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems. The Journal of Chemical Physics, 157(8), 084303.

Sources

Optimization

Technical Support Center: Purification of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

Welcome to the technical support center for the purification of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this valuable synthetic intermediate in high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, providing step-by-step protocols and the scientific rationale behind them.

Question 1: My crude product is a dark, oily residue after synthesis. What is the recommended initial purification step?

Answer:

A dark, oily crude product suggests the presence of polymeric impurities, residual solvent, and potentially unreacted starting materials. The recommended initial purification strategy is a solvent wash followed by either recrystallization or column chromatography, depending on the nature of the impurities.

Initial Workup Protocol:

  • Solvent Trituration/Washing:

    • Suspend the crude oily residue in a minimal amount of a non-polar solvent in which the product has low solubility, such as hexane or a mixture of ethyl acetate and hexane (e.g., 1:9 v/v).

    • Stir the suspension vigorously at room temperature for 15-30 minutes. This will dissolve non-polar impurities, leaving the more polar product as a solid.

    • Isolate the solid product by vacuum filtration and wash the filter cake with a small amount of the cold non-polar solvent.

    • Dry the solid under vacuum.

Causality: This initial wash is a critical step to remove highly non-polar impurities that could otherwise interfere with subsequent, more refined purification techniques like column chromatography or recrystallization.

Question 2: I'm observing multiple spots on my TLC analysis after the initial workup. How can I effectively separate my target compound?

Answer:

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds with varying polarities. Column chromatography is the most effective technique for separating such mixtures.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. Based on TLC analysis, a typical gradient might be from 10% to 50% ethyl acetate in hexane.[1][2]

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Pre-elute the column with the initial mobile phase.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.

    • Begin elution with the mobile phase, gradually increasing the polarity (the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Common Column Chromatography Issues:

IssueProbable CauseRecommended Solution
Poor Separation Inappropriate mobile phase polarity.Optimize the eluent system using TLC with different solvent ratios.
Column overloading.Use a larger column or reduce the amount of crude product loaded.
Product Elutes with Impurities Co-eluting impurities.Try a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase (e.g., alumina).
Streaking on TLC Compound is too polar for the eluent or interacting strongly with silica.Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent.
Product is not eluting Compound is too polar and strongly adsorbed to the silica.Gradually increase the mobile phase polarity to 100% ethyl acetate, and if necessary, add a small percentage of methanol.

Visualization of the Purification Workflow:

PurificationWorkflow Crude Crude Product (Dark Oil) Wash Solvent Wash (Hexane/EtOAc) Crude->Wash TLC1 TLC Analysis Wash->TLC1 Decision Multiple Spots? TLC1->Decision Column Column Chromatography (Silica, EtOAc/Hexane) Decision->Column Yes Recryst Recrystallization Decision->Recryst No (Proceed to Recrystallization) Fractions Collect & Analyze Fractions (TLC) Column->Fractions Pure Pure Product Fractions->Pure

Caption: General workflow for the purification of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.

Question 3: My product appears mostly pure by TLC, but the yield is low after column chromatography. Is there an alternative purification method?

Answer:

Yes, if the crude product is substantially pure, recrystallization is an excellent alternative to column chromatography that can often provide higher yields by minimizing losses on the stationary phase.

Recrystallization Protocol:

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For nitroimidazole derivatives, suitable solvents include:

    • Dichloromethane

    • Chloroform/Hexane mixture

    • Ethanol or Isopropanol

    • Ethyl Acetate

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent to just cover the solid.

    • Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum crystal formation, you can place the flask in an ice bath after it has reached room temperature.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Causality: Recrystallization relies on the principle of differential solubility. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde sample?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related nitroimidazoles include:

  • Regioisomers: Such as 1-methyl-5-nitro-1H-imidazole-4-carbaldehyde, which may form depending on the regioselectivity of the nitration and formylation steps.[1]

  • Unreacted Starting Materials: Residual 1-methyl-1H-imidazole-5-carbaldehyde or other precursors.

  • By-products from Side Reactions: Over-alkylation or degradation products.[3]

  • Residual Solvents and Reagents: From the reaction and workup steps.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm purity:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals. The ¹H NMR spectrum of the related compound 1-methyl-4-nitro-1H-imidazole shows characteristic aromatic proton signals around 7.42 and 7.76 ppm, and a methyl signal around 3.82 ppm.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity. A reverse-phase C8 or C18 column with a mobile phase of methanol or acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3.2) is a good starting point for method development.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Q3: What are the recommended storage conditions for 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde?

A3: Nitroaromatic compounds can be sensitive to light and heat. It is recommended to store the purified product in a tightly sealed, amber glass vial in a cool, dark, and dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation, especially for long-term storage.

Q4: My purified product is off-white to yellowish. Is this normal?

A4: Yes, many nitroaromatic compounds, including nitroimidazoles, can have a slight yellow tinge even in high purity. However, a significant dark color may indicate the presence of impurities. If in doubt, re-purification or analysis by the methods mentioned in Q2 is recommended.

Logical Troubleshooting Flow:

Troubleshooting Start Purification Issue CrudeState What is the state of your crude product? Start->CrudeState Oily Oily Residue CrudeState->Oily Oily Solid Impure Solid CrudeState->Solid Solid TLC_Result What does the TLC show? MultipleSpots Multiple Spots TLC_Result->MultipleSpots Multiple Spots SingleSpot Mainly One Spot TLC_Result->SingleSpot Single Spot Yield_Issue Is the yield low after chromatography? LowYield Yes Yield_Issue->LowYield Yes GoodYield No Yield_Issue->GoodYield No SolventWash Perform Solvent Wash Oily->SolventWash Solid->TLC_Result ColumnChrom Use Column Chromatography MultipleSpots->ColumnChrom Recrystallize Consider Recrystallization SingleSpot->Recrystallize LowYield->Recrystallize CheckPurity Confirm Purity (NMR, HPLC) GoodYield->CheckPurity SolventWash->TLC_Result ColumnChrom->Yield_Issue Recrystallize->CheckPurity

Caption: A decision tree for troubleshooting the purification of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 7(5), 875-881. [Link]

  • El-Shaboury, S. R., Saleh, G. A., Mohamed, F. A., & Rageh, A. H. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 103. [Link]

  • PubChem. (n.d.). 5-Nitro-1H-imidazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • MD Topology. (n.d.). 1-Methyl-2-nitro-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Diao, Y., Wang, W. Y., Wei, Z. H., & Wang, J. L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2968. [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. Retrieved from [Link]

  • Supporting Information for: Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. (n.d.). Retrieved from [Link]

  • Shimadzu. (n.d.). eL551 Analysis of 4-Methylimidazole in Caramel Color and Study of High-Speed Analysis. Retrieved from [Link]

  • SIELC Technologies. (2018). Imidazole-2-carboxaldehyde, 1-methyl-5-nitro-. Retrieved from [Link]

  • SIELC Technologies. (2018). 1H-Imidazole-4-carbaldehyde. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical methods for 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde characterization

An In-Depth Comparative Guide to the Analytical Characterization of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde For researchers, scientists, and professionals in drug development, the unambiguous characterization of nov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Characterization of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is the cornerstone of scientific rigor and regulatory compliance. 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde is a member of the nitroimidazole class, a scaffold of significant interest in medicinal chemistry due to its wide-ranging biological activities, including antibacterial, anticancer, and antiparasitic properties.[1][2] The precise substitution pattern on the imidazole ring dictates the compound's pharmacological and toxicological profile, making its accurate analytical characterization a critical step in any research and development pipeline.

This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation, purity assessment, and quantification of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde. We move beyond mere procedural descriptions to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow.

I. The Analytical Strategy: A Multi-Pronged Approach

No single analytical technique can provide a complete picture of a molecule. A robust characterization strategy relies on the synergistic use of multiple orthogonal methods. The data from each technique should corroborate the others, building a comprehensive and undeniable profile of the compound's identity, purity, and quantity.

G cluster_0 Primary Characterization cluster_1 Analytical Techniques Synthesis_or_Sample_Reception Synthesis or Sample Reception Structural_Elucidation Structural Elucidation (Identity Confirmation) Synthesis_or_Sample_Reception->Structural_Elucidation Purity_Quantification Purity & Quantification Structural_Elucidation->Purity_Quantification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structural_Elucidation->NMR Definitive Structure MS Mass Spectrometry (MS, MS/MS) Structural_Elucidation->MS Molecular Weight & Fragmentation FTIR FTIR Spectroscopy Structural_Elucidation->FTIR Functional Groups Final_Report Comprehensive Certificate of Analysis Purity_Quantification->Final_Report HPLC HPLC-UV/DAD Purity_Quantification->HPLC Purity & Assay LCMS LC-MS/MS Purity_Quantification->LCMS Trace Impurities G M [M+H]⁺ m/z ≈ 156.04 F1 Loss of NO₂ m/z ≈ 110.04 M->F1 -46 Da F2 Loss of CO m/z ≈ 128.04 M->F2 -28 Da F3 Loss of H m/z ≈ 155.03 M->F3 -1 Da

Figure 2: A plausible ESI-MS/MS fragmentation pathway for the protonated molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like acetonitrile or methanol, often with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Settings: Operate the mass spectrometer in positive ion mode (ESI+). Set the capillary voltage, source temperature, and other parameters to optimal values for the compound class.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-300 Da). For MS/MS, select the precursor ion ([M+H]⁺) and acquire product ion spectra at various collision energies.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expertise & Experience: For 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, the key vibrational bands to look for are the carbonyl (C=O) stretch of the aldehyde, the asymmetric and symmetric stretches of the nitro (NO₂) group, and the C=N/C=C stretches of the imidazole ring. [3][4]The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) or N-H stretch (around 3100-3500 cm⁻¹) confirms the N1-methylation of the imidazole ring.

| Characteristic FTIR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | ~1680 - 1700 | C=O stretch (Aromatic aldehyde) | | ~1520 - 1560 | NO₂ asymmetric stretch | | ~1340 - 1380 | NO₂ symmetric stretch | | ~1450 - 1600 | C=N and C=C stretches (Imidazole ring) | | ~2900 - 3000 | C-H stretch (Methyl group) | | ~2720, ~2820 | C-H stretch (Aldehyde, Fermi doublets) |

III. Purity Assessment and Quantification

Once the structure is confirmed, it is imperative to determine the purity of the sample and, if required, its concentration in a solution or formulation.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating, identifying, and quantifying components in a mixture, making it the primary tool for purity analysis.

  • Expertise & Experience: Reversed-phase HPLC using a C18 column is the most common choice for analyzing polar heterocyclic compounds like nitroimidazoles. [2][5]An acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is often used to ensure the analyte is in a single protonated state, leading to sharp, symmetrical peaks. [6]A Diode Array Detector (DAD) or UV detector is used for detection; the wavelength should be set at or near the compound's absorbance maximum (λmax) for optimal sensitivity. [7][8]For nitroimidazoles, this is often in the range of 270-320 nm. [7][9]

  • Trustworthiness: Method validation according to ICH guidelines (covering specificity, linearity, accuracy, precision, and range) is essential for a trustworthy quantitative method. Purity is typically determined by area percentage, assuming all impurities have a similar response factor at the chosen wavelength.

  • System: An HPLC system with a quaternary pump, autosampler, column oven, and DAD/UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at the λmax of the compound (e.g., 310 nm).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For detecting and quantifying trace-level impurities or analyzing the compound in complex matrices (e.g., biological fluids), LC-MS/MS provides unparalleled sensitivity and specificity. [10][11]

  • Expertise & Experience: This method combines the separation power of HPLC with the sensitive and selective detection of MS/MS. [5]The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺) is selected and fragmented, and only a specific product ion is monitored. This creates a highly selective assay, filtering out noise from the matrix. This technique is essential for impurity profiling, where structurally similar impurities may co-elute in HPLC-UV but can be resolved by their mass.

IV. Comparative Summary of Analytical Methods

Technique Information Provided Sensitivity Specificity Primary Use Case Key Limitation
¹H / ¹³C NMR Definitive molecular structure, atom connectivityLowVery HighStructural ElucidationRequires pure sample (>95%); relatively low throughput
HRMS Exact molecular weight, elemental formulaHighVery HighIdentity ConfirmationProvides little information on isomeric differences
FTIR Presence of functional groupsModerateModerateRapid Identity ScreenNot suitable for quantification or purity of complex mixtures
HPLC-UV/DAD Purity, quantification, separation of isomersModerateHighPurity Analysis & AssayRequires a chromophore; co-eluting peaks can be missed
LC-MS/MS Trace-level quantification, impurity profilingVery HighVery HighAnalysis in complex matrices, trace impurity detectionHigher cost and complexity

V. Conclusion and Recommendations

The comprehensive characterization of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde requires an integrated analytical approach.

  • For initial identity confirmation: A combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry is non-negotiable. This trio provides irrefutable evidence of the molecular structure and elemental composition.

  • For routine quality control and purity assessment: A validated Reversed-Phase HPLC-UV method is the most efficient and robust choice.

  • For advanced impurity profiling or analysis in biological matrices: LC-MS/MS is the method of choice due to its superior sensitivity and specificity.

By judiciously selecting and combining these techniques, researchers and drug development professionals can build a complete, accurate, and defensible analytical profile of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, ensuring the integrity and quality of their work.

References

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Comparative

A Comparative Efficacy Analysis of 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Derivatives

In the landscape of medicinal chemistry, the nitroimidazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of activity against anaerobic bacteria, protozoa,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the nitroimidazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of activity against anaerobic bacteria, protozoa, and even cancer cells.[1][2] This guide provides a comprehensive comparison of the efficacy of derivatives synthesized from the parent compound, 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde. We will delve into the synthesis, in vitro biological activities, and structure-activity relationships of key derivatives, offering researchers, scientists, and drug development professionals a detailed technical overview supported by experimental data.

The Nitroimidazole Core: A Foundation for Potent Bioactivity

The biological activity of nitroimidazoles is intrinsically linked to the reductive bioactivation of the nitro group.[1] Under the anaerobic or hypoxic conditions characteristic of target pathogens and solid tumors, the nitro group undergoes a one-electron reduction, catalyzed by nitroreductases, to form a highly reactive nitroso radical.[3] This radical can then induce cellular damage through various mechanisms, including DNA strand breakage and oxidative stress, ultimately leading to cell death. The diverse pharmacological profiles of nitroimidazole derivatives stem from the modulation of this core mechanism through structural modifications.[4]

Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Derivatives

The aldehyde functional group at the C5 position of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde serves as a versatile handle for the synthesis of a wide array of derivatives. The most common and effective derivatizations involve the formation of Schiff bases and hydrazones.

General Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of the parent aldehyde with various primary amines. This reaction is typically carried out in a suitable solvent, such as ethanol, often with catalytic amounts of acid.

Schiff_Base_Synthesis parent 1-Methyl-4-nitro-1H- imidazole-5-carbaldehyde reflux Reflux parent->reflux amine Primary Amine (R-NH2) amine->reflux solvent Ethanol solvent->reflux catalyst Glacial Acetic Acid (cat.) catalyst->reflux product Schiff Base Derivative reflux->product

Caption: General workflow for the synthesis of Schiff base derivatives.

General Synthesis of Hydrazone Derivatives

Hydrazones are similarly prepared by the condensation of the parent aldehyde with various hydrazides. This reaction is also typically performed in a refluxing alcoholic solvent.[5]

Hydrazone_Synthesis parent 1-Methyl-4-nitro-1H- imidazole-5-carbaldehyde reflux Reflux parent->reflux hydrazide Hydrazide (R-CO-NH-NH2) hydrazide->reflux solvent Ethanol solvent->reflux product Hydrazone Derivative reflux->product

Caption: General workflow for the synthesis of hydrazone derivatives.

Comparative Efficacy: A Data-Driven Analysis

The true measure of these derivatives lies in their biological performance. Below, we present a comparative analysis of their antimicrobial and anticancer activities based on reported minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Antimicrobial Activity of Schiff Base Derivatives

Schiff base derivatives of nitroimidazoles have demonstrated significant potential as antimicrobial agents. The imine linkage and the nature of the substituent on the amine moiety play a crucial role in modulating their activity.

DerivativeTarget OrganismMIC (µg/mL)Reference Standard (MIC, µg/mL)
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolE. coli1.6Ciprofloxacin (Not specified)
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolS. aureus3.4Ciprofloxacin (Not specified)
1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazoleGram-positive bacteria≤8Metronidazole (Not specified)
2-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-(2-methylbenzyl)-1,3,4-oxadiazoleE. coli, S. aureus1.56-6.25Not specified

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.[6]

Anticancer Activity of Hydrazone Derivatives

Hydrazone derivatives have emerged as promising candidates in anticancer drug discovery. The hydrazone linkage offers a scaffold for introducing various aromatic and heterocyclic moieties that can enhance cytotoxicity against cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference Standard (IC50, µM)
Imidazole-hydrazone derivative 7c (thiophene-cored)MCF-70.6312Cisplatin (>9.262)
Imidazole-hydrazone derivative 7b A5493.472Cisplatin (<2.605)
Benzoate ester-linked arylsulfonyl hydrazone 15 MCF-727.70Cisplatin (18.01)
Benzoate ester-linked arylsulfonyl hydrazone 15 A54929.59Cisplatin (22.42)

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.[7][8]

Mechanism of Action and Structure-Activity Relationship (SAR)

The efficacy of these derivatives is underpinned by their ability to undergo bioreductive activation. The structural modifications introduced through the formation of Schiff bases and hydrazones significantly influence their physicochemical properties and, consequently, their biological activity.

Mechanism_of_Action cluster_cell Anaerobic/Hypoxic Cell Prodrug Nitroimidazole Derivative (Pro-drug) Nitroreductase Nitroreductase Prodrug->Nitroreductase Enters Cell Radical Nitroso Radical (Reactive Species) Nitroreductase->Radical Reduction DNA DNA Radical->DNA Damage DNA Damage & Oxidative Stress DNA->Damage Interaction Apoptosis Cell Death Damage->Apoptosis

Caption: Simplified mechanism of action of nitroimidazole derivatives.

Key SAR Observations:

  • Electron-withdrawing/donating groups: The presence of electron-withdrawing or -donating groups on the aromatic rings of the Schiff base or hydrazone moiety can modulate the redox potential of the nitro group, influencing the ease of its reduction and subsequent activation.

  • Lipophilicity: The overall lipophilicity of the molecule, affected by the appended substituents, governs its ability to cross cell membranes and reach its intracellular target.

  • Steric Factors: The size and shape of the derivative can influence its binding to the active site of nitroreductases and its interaction with DNA.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

Protocol for Antimicrobial Susceptibility Testing (Agar Dilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing two-fold serial dilutions of the test compound. A control plate without the compound should also be prepared.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the prepared agar plates with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Perspectives

The derivatization of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde into Schiff bases and hydrazones presents a promising strategy for the development of novel antimicrobial and anticancer agents. The versatility of the aldehyde group allows for extensive structural modifications, enabling the fine-tuning of their biological activity. The comparative data presented in this guide highlight the potential of these derivatives, with several compounds exhibiting potent activity, in some cases surpassing that of established drugs.

Future research should focus on expanding the library of these derivatives and conducting more extensive in vivo studies to validate their therapeutic potential. Further elucidation of their precise mechanisms of action and structure-activity relationships will be crucial for the rational design of next-generation nitroimidazole-based drugs with enhanced efficacy and reduced toxicity.

References

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Validation

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 4-Nitroimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The 4-nitroimidazole core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-nitroimidazole core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent electronic properties, particularly the electron-withdrawing nitro group, are pivotal to its biological activity, which spans antimicrobial, antiparasitic, and anticancer applications. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-nitroimidazole derivatives across these key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in the design of next-generation therapeutics.

The Core Principle: Reductive Activation and its Therapeutic Consequences

The biological activity of most 4-nitroimidazole derivatives is contingent upon the reductive activation of the nitro group.[] This process is significantly more efficient in the hypoxic or anaerobic environments characteristic of many pathogenic bacteria, protozoa, and solid tumors.[2][3] Once inside the target cell, host-specific nitroreductases donate electrons to the nitro group, generating a highly reactive nitroso radical anion.[] This radical species can then undergo a cascade of reactions, leading to the formation of cytotoxic intermediates that damage critical cellular macromolecules such as DNA, proteins, and lipids, ultimately culminating in cell death.[][2] The specific enzymes involved in this bioactivation vary between organisms, providing a basis for selective toxicity.[3]

Caption: Reductive activation cascade of 4-nitroimidazole derivatives.

Comparative Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy and spectrum of activity of 4-nitroimidazole derivatives can be finely tuned by strategic modifications to the core scaffold. This section compares the impact of key structural variations on antimicrobial, antiparasitic, and anticancer activities.

Position of the Nitro Group

While this guide focuses on 4-nitroimidazoles, it is crucial to understand the impact of the nitro group's position. Generally, 5-nitroimidazoles, such as metronidazole, exhibit potent activity against anaerobic bacteria and protozoa.[4] In contrast, 4-nitroimidazoles have demonstrated a broader spectrum of activity, including efficacy against Mycobacterium tuberculosis under both aerobic and anaerobic conditions, a feature not typically observed with their 5-nitro counterparts.[4][5][6]

Substitutions at the N-1 Position

The substituent at the N-1 position of the imidazole ring significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Antimicrobial Activity: Alkyl chains, often bearing a hydroxyl or other functional groups, are common. For instance, the hydroxyethyl group in metronidazole is crucial for its activity. Modifications to this side chain, such as the introduction of heterocyclic rings like 1,3,4-oxadiazoles, have led to derivatives with potent activity against both Gram-positive and Gram-negative bacteria.[7]

  • Antiparasitic Activity: Elongating the N-1 alkyl chain or introducing aromatic moieties can enhance lipophilicity, facilitating better penetration into parasites. For example, the addition of a phenacyl group has been shown to increase trypanocidal activity.

  • Anticancer Activity: For anticancer applications, the N-1 substituent is often designed to target the hypoxic tumor microenvironment. Linking the 4-nitroimidazole core to various heterocyclic moieties like piperazine has resulted in compounds with significant antiproliferative activity against a range of cancer cell lines.

Substitutions at the C-2 and C-5 Positions

Modifications at the C-2 and C-5 positions offer further opportunities to modulate biological activity.

  • C-2 Position: A methyl group at the C-2 position is a common feature in many active nitroimidazole drugs, including metronidazole. The presence of an oxygen atom at the 2-position of bicyclic nitroimidazoles has been identified as a key determinant for aerobic antitubercular activity.[4][6]

  • C-5 Position: Introduction of various substituents at the C-5 position can significantly impact potency. For instance, incorporating a lipophilic tail at this position has been a key strategy in developing 4-nitroimidazoles with potent antitubercular activity.[4][6]

Comparative Biological Activity Data

The following tables summarize the in vitro activity of representative 4-nitroimidazole derivatives against various pathogens and cancer cell lines, providing a quantitative comparison of their potency.

Table 1: Antimicrobial Activity of 4-Nitroimidazole Derivatives

CompoundR1-SubstituentR2-SubstituentR5-SubstituentTest OrganismMIC (µg/mL)Reference
A -CH₂CH₂OH-CH₃-HBacteroides fragilis0.5[7]
B -CH₂-(1,3,4-oxadiazol-2-yl)-Ph-CH₃-HStaphylococcus aureus1.56[7]
C -CH₂-(1,3,4-oxadiazol-2-yl)-Ph(2-OCH₃)-CH₃-HEscherichia coli3.13[7]

Table 2: Antiparasitic Activity of 4-Nitroimidazole Derivatives

CompoundR1-SubstituentR2-SubstituentR5-SubstituentTest OrganismIC₅₀ (µM)Reference
D -CH₂CO-Ph-CH₃-BrTrypanosoma cruzi3.95
E -CH₂CO-Ph(4-Cl)-CH₃-BrTrypanosoma cruzi2.3
F -CH₂CO-Ph(4-CN)-CH₃-BrTrypanosoma cruzi1.15

Table 3: Anticancer Activity of 4-Nitroimidazole Derivatives

CompoundR1-SubstituentR5-SubstituentTest Cell LineIC₅₀ (µM)Reference
G -benzyl-S-(CH₂)₂-CO-N(piperazinyl)-Ph(4-F)MCF-7 (Breast)1.0
H -benzyl-S-(CH₂)₂-CO-N(piperazinyl)-Ph(2-Cl)PC3 (Prostate)9.0
I Bicyclic oxazine with lipophilic tail-H37Rv (Mtb)0.015[4][6]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reproducibility and validation of research findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative 4-nitroimidazole derivative and for key biological assays.

Synthesis of a Representative 4-Nitroimidazole-Piperazine Derivative

This protocol describes a general method for the synthesis of N-1 substituted 4-nitroimidazoles linked to a piperazine moiety, a class of compounds that has shown promising anticancer activity.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Functionalization at C-5 cluster_2 Step 3: Coupling with Piperazine Start 4-Nitroimidazole Reagent1 RX (e.g., Benzyl bromide) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start->Reagent1 Intermediate1 1-Alkyl-4-nitroimidazole Reagent1->Intermediate1 Reagent2 Halogenating agent (e.g., NBS) or Thiolating agent Intermediate1->Reagent2 Intermediate2 1-Alkyl-5-substituted-4-nitroimidazole Reagent2->Intermediate2 Reagent3 Substituted Piperazine Coupling agent (e.g., DCC, EDC) Solvent (e.g., DCM) Intermediate2->Reagent3 Final_Product Final 4-Nitroimidazole-Piperazine Derivative Reagent3->Final_Product

Caption: General synthetic workflow for 4-nitroimidazole-piperazine derivatives.

Experimental Procedure:

  • N-Alkylation of 4-Nitroimidazole: To a solution of 4-nitroimidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise and continue stirring at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-alkyl-4-nitroimidazole. Purify by column chromatography.[8][9]

  • Synthesis of Amide Derivatives (Example): To a solution of the starting amine (1.0 eq) in dry tetrahydrofuran (THF), add triethylamine (1.2 eq) and cool the mixture to 0-5°C. Add the appropriate benzoyl chloride (1.1 eq) dropwise. Stir the reaction mixture for 5 hours at room temperature. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with acidified water. The aqueous layer is then made alkaline and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by crystallization.[8]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compound stock solution

  • Positive control antibiotic

  • Sterile saline

Procedure:

  • Preparation of Inoculum: From a fresh culture plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Preparation of Drug Dilutions: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anticancer Activity Assessment: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.[2]

Conclusion and Future Directions

The 4-nitroimidazole scaffold remains a highly versatile and promising platform for the development of novel therapeutic agents. A thorough understanding of its structure-activity relationships is paramount for the rational design of compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The comparative analysis presented in this guide highlights the nuanced effects of structural modifications on the diverse biological activities of these derivatives. Future research should focus on exploring novel substitutions, developing innovative delivery systems to target specific tissues or pathogens, and further elucidating the molecular mechanisms underlying their therapeutic effects and potential resistance pathways. By leveraging the principles outlined herein, the scientific community can continue to unlock the full therapeutic potential of the 4-nitroimidazole nucleus.

References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. Available at: [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. Available at: [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. PubMed. Available at: [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. Available at: [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. NIH. Available at: [Link]

  • Synthesis of 4-nitroimidazole derivatives with antibacterial activity. ResearchGate. Available at: [Link]

  • Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies. Available at: [Link]

  • Mechanism of action of nitroimidazoles. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. Available at: [Link]

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB. Available at: [Link]

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth comparative analysis of two synthetic routes to 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, a key heterocyclic building block. We will explore the intricacies of its purification and lay out a comprehensive framework for its purity assessment using a suite of orthogonal analytical techniques. Our focus will be on the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reliable results.

Introduction: The Criticality of Purity in Nitroimidazole Scaffolds

Nitroimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of activity against anaerobic bacteria and protozoa.[1] The biological activity of these compounds is intrinsically linked to their molecular structure, and even minor impurities can lead to altered efficacy, unforeseen toxicity, or the formation of mutagenic byproducts.[1] 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde, with its reactive aldehyde functionality, serves as a versatile precursor for the synthesis of more complex drug candidates. Therefore, a rigorous assessment of its purity is paramount before its inclusion in any drug discovery pipeline.

Comparative Synthesis Strategies: Vilsmeier-Haack Formylation vs. Alcohol Oxidation

To provide a comprehensive understanding of purity assessment, we will compare two distinct synthetic pathways to obtain 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.

Method A: Vilsmeier-Haack Formylation of 1-methyl-4-nitro-1H-imidazole

This classic method introduces a formyl group onto an electron-rich heterocyclic ring.[2] The synthesis proceeds in two conceptual stages: N-methylation of 4-nitroimidazole followed by formylation.

Method B: Oxidation of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol

This alternative approach involves the synthesis of the corresponding alcohol precursor, followed by its oxidation to the desired aldehyde.

Below, we delve into the detailed experimental protocols for each method.

Experimental Protocols

Synthesis Method A: Vilsmeier-Haack Formylation

Step 1: Synthesis of 1-methyl-4-nitro-1H-imidazole

The regioselective N-methylation of 4-nitroimidazole is a critical first step. The choice of base and solvent is crucial to favor methylation at the N1 position and minimize the formation of the N3-methylated isomer.[3]

  • Materials: 4-nitroimidazole, Potassium Carbonate (K₂CO₃), Methyl Iodide (CH₃I), Acetonitrile (CH₃CN).

  • Procedure:

    • To a solution of 4-nitroimidazole (1 eq.) in acetonitrile, add potassium carbonate (1.1 eq.).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (1.2 eq.) dropwise to the mixture.

    • Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-methyl-4-nitro-1H-imidazole.

Step 2: Vilsmeier-Haack Formylation

  • Materials: 1-methyl-4-nitro-1H-imidazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of DMF (3 eq.) in DCM to 0°C.

    • Slowly add POCl₃ (1.2 eq.) dropwise, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is an exothermic process.[5]

    • Stir the mixture at 0°C for 30 minutes.

    • Add a solution of 1-methyl-4-nitro-1H-imidazole (1 eq.) in DCM dropwise to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.

Synthesis Method B: Oxidation of the Corresponding Alcohol

Step 1: Synthesis of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol

This precursor can be synthesized from the corresponding ester, which in turn can be prepared from 1-methyl-4-nitro-1H-imidazole. For the purpose of this guide, we will assume the availability of the ester.

  • Materials: Ethyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate, Lithium aluminium hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Sodium sulfate decahydrate (Na₂SO₄·10H₂O).

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0°C under an inert atmosphere, add a solution of ethyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate (1 eq.) in THF dropwise.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC.

    • Cool the mixture to 0°C and cautiously quench the reaction by the slow, portion-wise addition of Na₂SO₄·10H₂O until the evolution of gas ceases.

    • Filter the resulting solid and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude (1-methyl-4-nitro-1H-imidazol-5-yl)methanol, which can be purified by crystallization or column chromatography.

Step 2: Oxidation to 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde

  • Materials: (1-methyl-4-nitro-1H-imidazol-5-yl)methanol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.

  • Procedure:

    • To a stirred suspension of PCC (1.5 eq.) and a small amount of silica gel in DCM, add a solution of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol (1 eq.) in DCM.

    • Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.

Purity Assessment: A Multi-faceted Approach

A single analytical technique is rarely sufficient to definitively determine the purity of a compound. A combination of orthogonal methods provides a more complete and reliable purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis, offering high-resolution separation of the target compound from its impurities.

  • Rationale: The choice of a reversed-phase C18 column is standard for moderately polar organic molecules. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. UV detection is suitable due to the chromophoric nature of the nitroimidazole ring.

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities.

  • Rationale: This technique separates compounds based on their boiling points and provides mass spectral data for identification. Derivatization may be necessary for less volatile compounds.

  • Protocol:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: 100°C (1 min hold), ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation and the detection of structurally similar impurities.

  • Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. The presence of unexpected signals can indicate impurities.

  • Protocol:

    • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR: Acquire a standard proton spectrum. Integration of signals can provide a quantitative measure of impurities if their structures are known.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the carbon framework and identify any carbon-containing impurities.

Melting Point Analysis

A sharp melting point is a classic indicator of a pure crystalline solid.

  • Rationale: Impurities typically depress and broaden the melting point range.[6]

  • Protocol:

    • Use a calibrated melting point apparatus.

    • Record the temperature range from the first appearance of liquid to the complete melting of the solid.

    • A narrow melting point range (e.g., 1-2°C) is indicative of high purity.

Comparative Data and Discussion

The choice between the Vilsmeier-Haack and the alcohol oxidation routes will depend on factors such as starting material availability, desired scale, and the impurity profile that can be tolerated in subsequent steps.

Parameter Method A: Vilsmeier-Haack Method B: Alcohol Oxidation Reference
Overall Yield Moderate to GoodModerate[2]
Key Impurities - Regioisomer (1-methyl-5-nitro-1H-imidazole)- Unreacted starting material- Diformylated products (minor)- Unreacted alcohol- Over-oxidized carboxylic acid- Aldol condensation products (minor)
Purification Column chromatography is typically required.Column chromatography is generally necessary.[3]
Scalability Readily scalable, but handling of POCl₃ requires care.Scalable, with the choice of oxidant being a key consideration for safety and cost.
Green Chemistry Use of POCl₃ is a drawback.Depends on the oxidant used; some can be hazardous.

Visualization of Workflows

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Synthesis_A Method A: Vilsmeier-Haack Crude_Product Crude Product Synthesis_A->Crude_Product Synthesis_B Method B: Alcohol Oxidation Synthesis_B->Crude_Product Purification Column Chromatography Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product HPLC HPLC Purified_Product->HPLC GCMS GC-MS Purified_Product->GCMS NMR NMR Purified_Product->NMR MP Melting Point Purified_Product->MP Final_Purity Purity > 99% HPLC->Final_Purity GCMS->Final_Purity NMR->Final_Purity MP->Final_Purity

Caption: Workflow for the synthesis and purity assessment of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde.

Logical Relationships in Purity Determination

Purity_Logic cluster_criteria Purity Criteria Purity High Purity Confirmed Sharp_MP Sharp Melting Point Sharp_MP->Purity Single_Peak_HPLC Single Major Peak in HPLC (>99%) Single_Peak_HPLC->Purity Clean_NMR Clean NMR Spectra (No impurity signals) Clean_NMR->Purity No_Volatiles_GCMS Absence of Volatile Impurities in GC-MS No_Volatiles_GCMS->Purity

Caption: Logical relationship of analytical data leading to the confirmation of high purity.

Conclusion

The purity of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde is a critical parameter that dictates its suitability for downstream applications in drug discovery and development. This guide has provided a comparative overview of two synthetic routes and a comprehensive, multi-technique approach for rigorous purity assessment. By understanding the potential impurities arising from each synthetic method and employing a suite of orthogonal analytical techniques, researchers can confidently ascertain the quality of their synthesized material. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to achieve and verify the high purity required for their research endeavors.

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. National Center for Biotechnology Information.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate.
  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
  • Sigma-Aldrich. (n.d.). 4-Methyl-5-imidazolecarboxaldehyde.
  • PubChem. (n.d.). 5-Nitro-1H-imidazole-4-carbaldehyde. National Center for Biotechnology Information.
  • Biosynth. (n.d.). 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 1-Methyl-2-nitro-1H-imidazole-5-carbaldehyde.
  • LibreTexts Chemistry. (2021). 9.2: How do we know when an Organic Compounds is Pure?.
  • Rodrigues, F. A. R., et al. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 817-833.
  • PubChem. (n.d.). 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing.
  • National Center for Biotechnology Information. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed Central.
  • ResearchGate. (n.d.). 1-Methyl-5-nitro-1H-imidazole.
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry.
  • International Journal of Pharmacy & Pharmaceutical Research. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
  • MDPI. (2021). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Atmosphere.
  • MDPI. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules.
  • Google Patents. (n.d.). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2).

Sources

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